Technical Documentation Center

Carfilzomib (2R,4S)-Diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Carfilzomib (2R,4S)-Diol

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Metabolic Fate of Carfilzomib Diol Metabolite (M16 / PR-519)

An In-Depth Technical Guide for Drug Development Professionals Executive Summary: The Strategic Role of Epoxide Hydrolysis Carfilzomib (Kyprolis) represents a paradigm shift in the treatment of relapsed or refractory mul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The Strategic Role of Epoxide Hydrolysis

Carfilzomib (Kyprolis) represents a paradigm shift in the treatment of relapsed or refractory multiple myeloma. As a second-generation, irreversible proteasome inhibitor, its efficacy is driven by an epoxyketone pharmacophore that selectively forms a dual covalent adduct with the N-terminal threonine of the 20S proteasome[1]. However, from a Drug Metabolism and Pharmacokinetics (DMPK) perspective, the true ingenuity of carfilzomib lies in its rapid systemic deactivation.

Unlike first-generation boronic acid inhibitors (e.g., bortezomib) which rely heavily on cytochrome P450 (CYP450) oxidative metabolism, carfilzomib is predominantly cleared via extrahepatic peptidase cleavage and epoxide hydrolysis[2]. The primary product of this hydrolysis is the carfilzomib diol metabolite , designated as M16 or PR-519 [3]. This whitepaper dissects the physicochemical properties of the M16 diol, the causality behind its formation, and the standardized in vitro methodologies required to profile it.

Mechanistic Basis of Carfilzomib Metabolism

The metabolic clearance of carfilzomib is exceptionally rapid, characterized by a clinical half-life of less than one hour[4]. This rapid clearance is driven by ubiquitous enzymes rather than hepatic-specific CYP450s, minimizing the risk of drug-drug interactions (DDIs) in oncology patients undergoing polypharmacy[1].

The Role of Microsomal Epoxide Hydrolase (mEH)

The formation of the M16 diol is catalyzed specifically by microsomal epoxide hydrolase (mEH) , an enzyme localized in the endoplasmic reticulum that serves as a primary detoxification pathway for xenobiotic epoxides[2]. Interestingly, soluble epoxide hydrolase (sEH) plays no significant role in this transformation. The mEH enzyme catalyzes the addition of a water molecule across the strained oxirane ring of carfilzomib, irreversibly opening it to form a stable, vicinal diol.

Simultaneously, circulating peptidases cleave the peptide backbone to form fragments M14 and M15[2]. These pathways operate concurrently, ensuring that any carfilzomib molecules that do not reach the proteasome target are swiftly neutralized.

Pathway CFZ Carfilzomib (Parent) Epoxyketone Pharmacophore mEH Microsomal Epoxide Hydrolase (mEH) CFZ->mEH Epoxide Hydrolysis Peptidase Extrahepatic Peptidases CFZ->Peptidase Peptidase Cleavage M16 Carfilzomib Diol (M16) Inactive Metabolite mEH->M16 M14 Peptide Fragments (M14, M15) Peptidase->M14 Peptidase->M14 M16->Peptidase Further Cleavage

Metabolic pathways of Carfilzomib highlighting mEH-driven hydrolysis to the M16 diol metabolite.

Physicochemical Properties & Pharmacological Inactivation

The structural transition from an epoxide to a diol fundamentally alters the physicochemical and pharmacodynamic profile of the molecule.

Loss of the Electrophilic Warhead

The intact epoxyketone is a highly specific electrophile. It is strictly required to initiate the nucleophilic attack by the hydroxyl group of the proteasome's N-terminal threonine. Once mEH opens the epoxide ring to form the M16 diol, the molecule loses its electrophilic reactivity. Consequently, the M16 metabolite is entirely inactive and exhibits zero proteasome inhibition[3].

Physicochemical Shifts

The hydrolysis reaction adds a mass of 18.015 Da (H₂O) to the parent molecule, increasing the molecular weight from 719.91 g/mol to 737.93 g/mol . Furthermore, the introduction of two hydroxyl groups significantly increases the topological polar surface area (TPSA) and decreases the partition coefficient (LogP), rendering the M16 metabolite far more hydrophilic than the parent drug. This increased hydrophilicity facilitates rapid systemic elimination.

Table 1: Comparative Physicochemical and Pharmacological Profile

PropertyCarfilzomib (Parent / PR-171)Carfilzomib Diol (M16 / PR-519)
Molecular Weight 719.91 g/mol 737.93 g/mol
Pharmacophore Status Intact EpoxyketoneHydrolyzed Vicinal Diol
Proteasome Inhibition Irreversible (IC₅₀ < 10 nM)Inactive (No Binding)
Primary Metabolic Driver N/AMicrosomal Epoxide Hydrolase (mEH)
Relative Hydrophilicity Lower (Higher LogP)Higher (Lower LogP)
Clinical Half-Life / Tmax < 1 hour (Rapid Clearance)~30 minutes (Tmax)

Analytical and Experimental Workflows

To confidently map the metabolic fate of epoxyketone compounds, DMPK scientists must employ self-validating in vitro assay systems. The following protocol details the methodology for isolating mEH-mediated hydrolysis from CYP450-mediated oxidation using Human Liver Microsomes (HLMs).

Causality in Assay Design: The NADPH Dependency Test

CYP450 enzymes obligatorily require the cofactor NADPH to perform oxidative metabolism. Conversely, epoxide hydrolases utilize water as their co-substrate and function independently of NADPH. By running parallel HLM incubations—one supplemented with NADPH and one without—we can definitively prove that the formation of M16 is driven by mEH[2].

Step-by-Step Methodology: In Vitro Epoxide Hydrolysis Assay
  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 10 mM stock of Carfilzomib in DMSO, then dilute to a 100 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine HLMs (final protein concentration: 0.5 mg/mL) and Carfilzomib (final concentration: 1 µM) in the phosphate buffer.

  • Cofactor Modulation (The Self-Validating Step):

    • Condition A (Total Metabolism): Add 1 mM NADPH.

    • Condition B (Hydrolysis Only): Add an equivalent volume of buffer (No NADPH).

  • Reaction Initiation & Quenching: Incubate at 37°C. At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Protein Precipitation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Utilize a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for the disappearance of the parent carfilzomib (m/z 720 [M+H]⁺) and the appearance of the M16 diol (m/z 738 [M+H]⁺).

Workflow Step1 1. Incubation Setup Human Liver Microsomes (HLM) + 1 µM Carfilzomib Step2 2. Cofactor Modulation +/- NADPH to isolate mEH vs. CYP450 activity Step1->Step2 Step3 3. Reaction Quenching Ice-cold Acetonitrile + Internal Standard Step2->Step3 Step4 4. Protein Precipitation Centrifugation at 15,000 x g for 10 min Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify m/z 720 (Parent) and m/z 738 (M16 Diol) Step4->Step5

Step-by-step in vitro DMPK workflow for isolating and quantifying the M16 diol metabolite.

Clinical & Pharmacokinetic Implications

The physicochemical transformation of carfilzomib to the M16 diol has profound clinical ramifications, particularly for patients with compromised organ function.

Because the parent drug is rapidly metabolized extrahepatically into the M16 diol and peptide fragments (M14, M15)[5], renal clearance plays a negligible role in the elimination of the active parent compound. A dedicated Phase I pharmacokinetic study in multiple myeloma patients with End-Stage Renal Disease (ESRD) demonstrated that systemic exposure to the M16 diol (PR-519) was comparable between the ESRD cohort and patients with normal renal function[3].

Furthermore, because the M16 diol lacks the epoxyketone pharmacophore, its accumulation (or the accumulation of subsequent peptide fragments) in renally impaired patients does not contribute to biological proteasome inhibition or off-target pharmacological toxicity[3]. Consequently, clinical guidelines dictate that no starting dose adjustments are warranted for carfilzomib in patients with baseline renal impairment[6].

Conclusion

The design of carfilzomib represents a masterclass in balancing potent target engagement with rapid systemic deactivation. By leveraging ubiquitous microsomal epoxide hydrolase (mEH) to rapidly convert the active epoxyketone into the inactive, hydrophilic M16 diol, developers successfully mitigated the severe off-target toxicities and DDI risks associated with earlier proteasome inhibitors. Understanding the physicochemical properties and metabolic fate of the M16 diol is essential for scientists developing next-generation covalent inhibitors targeting the ubiquitin-proteasome system.

References

  • [2] Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. National Institutes of Health (NIH).[Link]

  • [4] Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma. National Institutes of Health (NIH) - PMC.[Link]

  • [5] Pharmacokinetics, Metabolism, Distribution and Excretion of Carfilzomib in Rats. Blood | American Society of Hematology.[Link]

  • [1] Carfilzomib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]

  • [3] Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study. National Institutes of Health (NIH) - PMC.[Link]

  • [6] (PDF) Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD). ResearchGate.[Link]

Sources

Exploratory

Mechanistic Profiling and Analytical Control of the Carfilzomib (2R,4S)-Diol Degradation Pathway

An in-depth technical guide on the degradation pathways of Carfilzomib, focusing specifically on the formation, analytical resolution, and formulation control of the (2R,4S)-Diol impurity. The Epoxide Warhead: Efficacy v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the degradation pathways of Carfilzomib, focusing specifically on the formation, analytical resolution, and formulation control of the (2R,4S)-Diol impurity.

The Epoxide Warhead: Efficacy vs. Vulnerability

Carfilzomib (Kyprolis®) is a highly potent, irreversible proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. Its mechanism of action hinges on a unique tetrapeptide α -keto-epoxide structure. The electrophilic α -keto-epoxide warhead selectively binds to the nucleophilic N-terminal threonine residue of the 20S proteasome's chymotrypsin-like active site.

However, the very structural features that confer target irreversibility—the ring strain of the three-membered oxirane coupled with the electron-withdrawing nature of the adjacent ketone—render the molecule highly susceptible to hydrolytic degradation[2]. In the presence of water, the epoxide ring undergoes nucleophilic attack, leading to the formation of biologically inactive diol degradation products, most notably the (2R,4S)-Diol (also designated as Carfilzomib Impurity 2)[3][4].

Chemical Causality of Diol Formation

The degradation of Carfilzomib into the (2R,4S)-Diol is a stereospecific ring-opening reaction driven by the pH of the microenvironment[2].

  • Acidic Conditions (pH < 4): The oxygen atom of the epoxide is protonated, increasing the electrophilicity of the adjacent carbons. Water acts as a weak nucleophile, attacking the less sterically hindered carbon, resulting in the primary formation of the S,R diol (the (2R,4S)-Diol).

  • Basic Conditions (pH > 7): Direct nucleophilic attack by hydroxide ( OH− ) ions occurs. Under these conditions, the degradation pathway is more complex, leading to epimerization and the formation of both the S,R diol and the R,R diastereomer[2].

EpoxideHydrolysis CFZ Carfilzomib (α-Keto-Epoxide) H2O Nucleophilic Attack (H2O / OH-) CFZ->H2O Hydrolysis Diol_2R4S (2R,4S)-Diol Major Impurity H2O->Diol_2R4S Stereospecific Ring Opening Diol_2R4R (2R,4R)-Diol Minor Diastereomer H2O->Diol_2R4R Epimerization Acid Acid Catalysis (pH < 4) Acid->H2O Protonates Epoxide Base Base Catalysis (pH > 7) Base->H2O Direct OH- Attack

Chemical degradation pathway of Carfilzomib epoxide warhead into diol impurities.

Thermodynamic and Kinetic Landscape

Understanding the activation energy ( Ea​ ) at various pH levels is critical for designing stable formulations. Studies on the α -keto-epoxide model demonstrate that hydrolysis is independent of pH between 4 and 7, but accelerates rapidly at the extremes[2].

Table 1: Kinetics of Carfilzomib Epoxide Hydrolysis | pH Range | Catalysis Type | Activation Energy ( Ea​ ) | Major Degradation Products | | :--- | :--- | :--- | :--- | | pH 2.0 | Acid-catalyzed | 16.8 ± 0.1 kcal/mol | (2R,4S)-Diol, unidentified fragments | | pH 4.0 - 5.0 | pH-independent | ~18.0 kcal/mol | (2R,4S)-Diol, Chlorohydrin (if Cl− present) | | pH 7.0 - 8.0 | Base-catalyzed | 20.3 ± 0.1 kcal/mol | (2R,4S)-Diol, (2R,4R)-Diol, R,R diastereomer |

Data synthesized from kinetic evaluations of α -keto-epoxide warheads[2].

Physiological Relevance: The Diol as Metabolite M16

The hydrolytic vulnerability of Carfilzomib is not merely a pharmaceutical storage issue; it is the primary route of in vivo clearance. Once administered, Carfilzomib is rapidly metabolized by extrahepatic epoxide hydrolases and peptidases[5]. The predominant metabolite identified in human plasma and hepatocytes is the diol (designated as Metabolite M16), confirming that epoxide hydrolysis outpaces cytochrome P450-mediated metabolism[1]. Because the diol lacks the intact epoxide necessary to bind the proteasome, it is entirely biologically inactive.

Self-Validating Analytical Protocol for Diol Quantification

To accurately profile the degradation of Carfilzomib, analytical scientists must employ Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS). Standard HPLC often fails to resolve the (2R,4S)-Diol from its epimers due to nearly identical polarities. The use of sub-2-micron stationary phases is a strict requirement for baseline diastereomeric resolution.

Experimental Workflow

AnalyticalWorkflow Step1 1. Sample Preparation 1 mg/mL API in ACN/H2O Step2 2. Forced Degradation Thermal/Acid/Base Stress Step1->Step2 Step3 3. Quenching & Filtration Neutralize pH, 0.22µm Filter Step2->Step3 Step4 4. UHPLC Separation Sub-2µm C18 Column Step3->Step4 Step5 5. MS/UV Characterization Identify m/z 737.94 Diol Step4->Step5

Step-by-step analytical workflow for forced degradation and isolation of diol impurities.

Step-by-Step Methodology
  • Sample Preparation: Dissolve Carfilzomib API in a 50:50 mixture of Acetonitrile (ACN) and LC-MS grade water to a concentration of 1.0 mg/mL.

  • Forced Degradation (Hydrolytic Stress):

    • Acid Stress: Add 0.1N HCl to achieve pH 2.0. Incubate at 60°C for 24 hours.

    • Base Stress: Add 0.1N NaOH to achieve pH 8.0. Incubate at 25°C for 4 hours (base hydrolysis is significantly faster).

  • Quenching (Critical Causality Step): Immediately neutralize the stressed samples to pH 6.0 using the opposing titrant. Rationale: Failing to quench the reaction will allow the diol to undergo secondary degradation into smaller peptide fragments, artificially lowering the measured diol concentration and ruining mass balance calculations.

  • UHPLC Separation:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

  • Detection & System Suitability: Monitor UV absorbance at 220 nm and ESI-MS (Positive mode). The un-degraded Carfilzomib parent peak will appear at m/z 720.9 [M+H]+ , while the (2R,4S)-Diol will appear at m/z 738.9 [M+H]+ (Molecular Weight: 737.94)[4][6].

    • Self-Validation Check: The method is only valid if the resolution ( Rs​ ) between the (2R,4S)-Diol and the Carfilzomib parent peak is ≥2.0 , and the total mass balance (sum of parent + degradants) is between 95% and 105%.

Formulation Strategies to Arrest Degradation

Because the active substance is highly sensitive to hydrolytic degradation in the presence of water, commercial formulations of Carfilzomib must be meticulously designed[7].

To mitigate the formation of the (2R,4S)-Diol, the drug is formulated as a lyophilized powder. Sulfobutylether beta-cyclodextrin (SBECD) is utilized to form an inclusion complex, which physically shields the hydrophobic epoxide warhead from residual moisture[8]. Furthermore, citric acid is added to buffer the reconstituted solution to an acidic pH (approx. pH 3.5), which, while slightly acid-catalyzing over long periods, prevents the much more rapid and destructive base-catalyzed epimerization and hydrolysis[7]. Modern generic formulations strictly mandate that the final lyophilized cake contains no more than 1.5% water to ensure the diol impurity remains below the ICH qualification threshold of 0.2% over the product's shelf life[9].

References
  • Carfilzomib Impurity 2 (PR-519M16, Carfilzomib (2R,4S)-Diol). CymitQuimica.
  • Mechanism of Degradation of an α-Keto-Epoxide, a Model for the Warhead for Various Proteasome Inhibitor Anticancer Agents. PubMed (NIH).
  • Pharmacokinetics, Metabolism, Distribution and Excretion of Carfilzomib in Rats. Blood (ASH Publications).
  • Assessment report - Kyprolis. European Medicines Agency (EMA).
  • Physicochemical stability of carfilzomib (Kyprolis) containing solutions in glass vials, ready-to-administer plastic syringes. Ovid.
  • Stabilisation Attempts of Carfilzomib Formulations and Evaluation. Journal Of Current Pharma Research.
  • US20180117054A1 - Stable carfilzomib formulations. Google Patents.

Sources

Foundational

The Biological Activity and Pharmacokinetic Impact of Carfilzomib Diol Impurity: A Technical Whitepaper

Executive Summary Carfilzomib (marketed as Kyprolis) is a highly potent, second-generation proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. Chemically classified as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carfilzomib (marketed as Kyprolis) is a highly potent, second-generation proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. Chemically classified as a tetrapeptide epoxyketone, its clinical efficacy is driven by its ability to irreversibly bind and inhibit the chymotrypsin-like activity of the 20S proteasome[2]. However, the electrophilic epoxyketone pharmacophore that grants Carfilzomib its potency also renders it highly susceptible to hydrolytic degradation.

The primary degradation product and in vivo metabolite of this process is the Carfilzomib diol impurity (often designated as the M16 metabolite)[3]. This whitepaper provides an in-depth mechanistic analysis of the diol impurity, exploring its formation, its complete lack of biological activity, and the strict analytical protocols required to monitor it during drug development and formulation.

Mechanistic Grounding: The Epoxide Pharmacophore vs. Hydrolytic Degradation

To understand the biological activity—or lack thereof—of the Carfilzomib diol impurity, one must first examine the causality of target binding.

Carfilzomib exerts its mechanism of action by selectively targeting the N-terminal threonine residue of the β5 subunit within the constitutive 20S proteasome and the LMP7 subunit of the immunoproteasome[1][4]. The reaction requires the epoxide ring: the hydroxyl and amino groups of the threonine residue attack the highly strained, electrophilic epoxide carbon, forming a stable, irreversible 1,4-oxazepano covalent adduct[1].

When Carfilzomib is exposed to aqueous environments (during formulation storage) or to microsomal epoxide hydrolase (mEH) in vivo, the epoxide ring undergoes nucleophilic attack by water[5][6]. This ring-opening event yields the Carfilzomib diol. Because the diol structure lacks the critical ring strain and electrophilicity of the epoxide, it is fundamentally incapable of forming the covalent adduct with the proteasome's threonine residue[7]. Consequently, the diol is classified as a biologically inactive metabolite [1][8].

G CFZ Carfilzomib (Epoxyketone) Proteasome 20S Proteasome (β5 Subunit) CFZ->Proteasome Binds N-terminal Thr mEH Epoxide Hydrolase (mEH) or Aqueous Hydrolysis CFZ->mEH Degradation ActiveAdduct Irreversible Inhibition (Covalent Adduct) Proteasome->ActiveAdduct Diol Carfilzomib Diol (Impurity/M16) mEH->Diol Diol->Proteasome Fails to Bind Inactive Biologically Inactive (No Target Binding) Diol->Inactive

Mechanistic pathway of Carfilzomib degradation into the inactive diol impurity.

Pharmacokinetic Impact and Formulation Stability

The rapid conversion of Carfilzomib to its diol form has profound implications for both in vivo pharmacokinetics (PK) and in vitro formulation stability.

In Vivo Pharmacokinetics: Carfilzomib exhibits a remarkably short half-life of less than one hour[9]. It is extensively and rapidly metabolized extra-hepatically via peptidase cleavage and epoxide hydrolysis[9]. The resulting diol (M16) is the predominant metabolite found in human plasma and urine, but because it lacks the epoxyketone pharmacophore, it offers no anti-tumor efficacy and is rapidly cleared[7].

Formulation Constraints: Because the active pharmaceutical ingredient (API) is exquisitely sensitive to hydrolytic degradation, Carfilzomib is formulated as a lyophilized powder and must be reconstituted immediately prior to intravenous infusion[2]. Stability studies mandate that stable formulations contain no more than 0.4% of the diol impurity by HPLC after storage[6].

Quantitative Data Summary

The following table summarizes the divergent profiles of the parent drug versus its diol impurity:

ParameterCarfilzomib (Parent API)Carfilzomib Diol (Impurity/M16)
Chemical Formula C40H57N5O7C40H59N5O8[10]
Pharmacophore Tetrapeptide epoxyketoneTetrapeptide diol (hydrolyzed epoxide)
Target Binding 20S Proteasome (β5 subunit)[1]None (Fails to bind target)[7]
Biological Activity Highly Active (Irreversible inhibitor)[1]Inactive (No proteasome inhibition)[8]
Formation Pathway Synthetic APIEpoxide hydrolysis (mEH or aqueous)[5]
In Vivo Half-Life < 1 hourRapidly cleared (Tmax ~30 min)
Regulatory Limit N/A (Active Drug)Typically ≤ 0.4% in stable formulation[6]

Experimental Protocol: Isolation and Biological Validation of Carfilzomib Diol

To rigorously prove the lack of biological activity of the diol impurity, researchers must employ a self-validating experimental system. The protocol below outlines the forced degradation of Carfilzomib to generate the diol, followed by a functional proteasome inhibition assay.

Causality of Design: Forced degradation is utilized to mimic long-term aqueous instability, ensuring the impurity tested is structurally identical to the real-world degradation product. The use of the fluorogenic substrate Suc-LLVY-AMC specifically isolates the chymotrypsin-like activity of the proteasome, providing a direct readout of β5 subunit inhibition.

Step-by-Step Methodology

Phase 1: Forced Degradation and Isolation

  • Hydrolytic Degradation: Dissolve 10 mg of Carfilzomib standard in 1 mL of an acetonitrile/water mixture (50:50, v/v) adjusted to pH 2.0 using 0.1 N HCl. Incubate at 40°C for 48 hours to force epoxide ring opening.

  • Neutralization: Neutralize the solution to pH 7.0 using 0.1 N NaOH to halt further degradation.

  • Prep-HPLC Isolation: Inject the degraded sample into a Preparative HPLC system utilizing a C18 reverse-phase column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Fraction Collection: Collect the peak corresponding to the Carfilzomib Diol (Mass = 737.94 g/mol )[10][11]. Lyophilize the fraction to obtain the pure diol powder.

Phase 2: Self-Validating Proteasome Inhibition Assay

  • Reagent Preparation: Prepare a 20S Proteasome assay buffer containing 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, and 0.03% SDS (to artificially stimulate 20S activity).

  • Control Establishment (Self-Validation):

    • Positive Control: 10 nM pure Carfilzomib (Expected result: Complete quenching of fluorescence).

    • Negative Control: DMSO Vehicle (Expected result: Maximum fluorescence).

  • Impurity Dosing: Prepare serial dilutions of the isolated Carfilzomib Diol (from 10 nM to 10 µM).

  • Incubation: Combine 1 nM of purified human 20S proteasome with the controls and diol samples in a 96-well black opaque plate. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µM of the fluorogenic substrate Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin) to all wells.

  • Kinetic Readout: Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 1 hour.

  • Data Interpretation: The diol impurity will yield a fluorescence curve identical to the DMSO negative control, definitively proving the loss of biological activity.

G Step1 1. Forced Degradation (Aqueous Buffer, 40°C) Step2 2. LC-MS & Prep-HPLC (Diol Isolation) Step1->Step2 Step3 3. Proteasome Assay (Suc-LLVY-AMC Cleavage) Step2->Step3 Step4 4. Cell Viability (MM.1S Cytotoxicity) Step2->Step4 Validation Self-Validation: Compare IC50 of Diol vs. Parent Step3->Validation Step4->Validation

Workflow for the isolation and biological validation of Carfilzomib diol impurity.

Conclusion

The Carfilzomib diol impurity represents the primary metabolic and degradative endpoint of the Carfilzomib API. Because the epoxide ring is the functional linchpin required for covalent attachment to the 20S proteasome, its hydrolysis into a diol fundamentally strips the molecule of its biological activity. For drug development professionals, understanding this causality is paramount: it dictates the stringent moisture controls required during lyophilized formulation, explains the drug's rapid in vivo clearance, and sets the standard for impurity profiling in regulatory submissions.

References

  • Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC. National Institutes of Health (NIH).[Link]

  • 202714Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration (FDA).[Link]

  • Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - PMC. National Institutes of Health (NIH).[Link]

  • Hydroxylation near the epoxyketone of carfilzomib confers protection from microsomal epoxide hydrolase-mediated metabolism - PubMed. National Institutes of Health (NIH).[Link]

  • Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. National Institutes of Health (NIH).[Link]

  • Stabilisation Attempts of Carfilzomib Formulations and Evaluation - Journal Of Current Pharma Research. Human Journals.[Link]

  • Pharmaceutical Impurity - Zasya Life Sciences. Zasya Life Sciences.[Link]

  • Carfilzomib Archives - DR JCR BIO. DR JCR BIO. [Link]

  • US20180117054A1 - Stable carfilzomib formulations - Google Patents.
  • Kyprolis® Dosage, Side Effects, Drug Interactions, Dosage Form. MedixLife. [Link]

  • 202714Orig1s000 - Pharmacology Review. U.S. Food and Drug Administration (FDA).[Link]

  • Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study - ResearchGate. ResearchGate.[Link]

Sources

Exploratory

Spectroscopic Elucidation of Carfilzomib (2R,4S)-Diol: An In-Depth Technical Guide

Executive Summary Carfilzomib is a highly potent, FDA-approved tetrapeptide epoxyketone proteasome inhibitor utilized in the treatment of multiple myeloma[1]. While the electrophilic α-keto-epoxide pharmacophore is criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carfilzomib is a highly potent, FDA-approved tetrapeptide epoxyketone proteasome inhibitor utilized in the treatment of multiple myeloma[1]. While the electrophilic α-keto-epoxide pharmacophore is critical for its irreversible binding to the 20S proteasome, this same moiety introduces a vulnerability to hydrolytic degradation[2]. Under aqueous, acidic, or alkaline stress, the epoxide ring undergoes nucleophilic attack, yielding several degradation products, most notably Carfilzomib (2R,4S)-Diol (CAS: 1541172-75-1)[3][4].

As regulatory agencies demand rigorous impurity profiling, the unambiguous structural elucidation of this diol is a critical path in drug development and quality control[5][6]. This whitepaper provides an authoritative, step-by-step guide to the isolation and spectroscopic characterization of Carfilzomib (2R,4S)-Diol using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Origins and Analytical Workflow

The degradation of Carfilzomib into its diol counterpart is driven by the relief of ring strain within the oxirane (epoxide) moiety. When exposed to hydrolytic conditions, water acts as a nucleophile. Depending on the pH and the trajectory of the attack, the ring opens to form specific diastereomers, with the (2R,4S)-Diol being a primary, stable thermodynamic product[2][7].

Pathway CFZ Carfilzomib API Epoxyketone m/z 720.4 Hydrolysis Hydrolytic Degradation (pH Stress / H2O) CFZ->Hydrolysis Nucleophilic Attack Diol Carfilzomib (2R,4S)-Diol Tetrapeptide Diol m/z 738.4 Hydrolysis->Diol Epoxide Ring Opening

Mechanistic degradation pathway of Carfilzomib to its (2R,4S)-Diol impurity.

To confidently identify this impurity, analytical scientists must employ a hyphenated workflow that isolates the trace degradant from the Active Pharmaceutical Ingredient (API) matrix before subjecting it to orthogonal spectroscopic techniques.

Workflow Sample Stressed API Sample PrepLC Preparative UHPLC Sample->PrepLC HRMS ESI-QTOF-MS PrepLC->HRMS Fraction Isolation NMR Cryoprobe NMR PrepLC->NMR Lyophilized Fraction Elucidation Structural Confirmation HRMS->Elucidation Exact Mass NMR->Elucidation Connectivity

Integrated analytical workflow for the isolation and structural elucidation of the diol.

High-Resolution Mass Spectrometry (HRMS) Elucidation

Mass spectrometry provides the first line of evidence for the epoxide-to-diol conversion. The addition of water (H₂O, ~18 Da) to the Carfilzomib parent mass shifts the exact mass from 719.4258 to 737.4364[4].

Self-Validating LC-HRMS Protocol

To ensure data integrity, the following protocol incorporates self-validating system suitability checks.

  • System Suitability & Calibration : Prior to sample injection, infuse a standard tuning mix (e.g., Agilent ESI-L) to verify that the mass accuracy of the QTOF instrument is < 1 ppm. Causality: This guarantees that any observed mass shift is due to true chemical degradation rather than instrumental drift.

  • Chromatographic Separation : Inject the stressed sample onto a Kinetex C18 column (100 × 4.6 mm, 2.6 µm)[2]. Use a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

    • Causality for Mobile Phase: Both Carfilzomib and its diol contain a basic morpholine ring. Formic acid ensures complete protonation of this moiety, maximizing ionization efficiency in the ESI positive mode and yielding a highly stable [M+H]+ precursor ion.

  • Data Acquisition : Operate the MS in ESI positive mode with a capillary voltage of 4.5 kV and a source temperature of 250°C. Acquire MS/MS spectra using collision-induced dissociation (CID) at 20-30 eV to generate peptide backbone fragments.

MS Data Interpretation

The fragmentation pattern of the diol retains the core peptide cleavages of Carfilzomib but shows a distinct +18 Da shift exclusively on the terminal fragment containing the pharmacophore.

AnalyteMolecular FormulaTheoretical Exact Mass [M+H]+ Observed m/z Mass Error (ppm)Key Diagnostic Fragments ( m/z )
Carfilzomib API C₄₀H₅₇N₅O₇720.4336720.43410.7620.3, 386.2, 100.1
(2R,4S)-Diol C₄₀H₅₉N₅O₈738.4442738.44450.4638.3, 386.2, 100.1

Nuclear Magnetic Resonance (NMR) Structural Confirmation

While HRMS confirms the addition of water, it cannot definitively prove the location or stereochemistry of the ring opening. NMR spectroscopy is the gold standard for mapping the exact atomic connectivity of the newly formed diol[2][5].

Self-Validating NMR Protocol
  • Sample Preparation : Dissolve 5–10 mg of the lyophilized preparative LC fraction in 600 µL of DMSO- d6​ .

    • Causality for Solvent Choice: The tetrapeptide backbone of Carfilzomib diol exhibits strong intermolecular hydrogen bonding, which can cause severe line broadening in less polar solvents like CDCl₃. DMSO- d6​ disrupts these hydrogen bond networks, yielding sharp, highly resolved resonances.

  • Instrument Validation : Acquire a standard 1D ¹H spectrum of the residual solvent peak (DMSO- d5​ quintet at 2.50 ppm) to verify 90° pulse calibration and magnetic shimming. Causality: Poor shimming will obscure the subtle J-couplings of the newly formed CH₂-OH protons, which are critical for structural proof.

  • Data Acquisition : Utilize a 600 MHz spectrometer equipped with a cryoprobe. Acquire 1D ¹H, 1D ¹³C{¹H}, 2D COSY, and 2D HSQC spectra.

    • Causality for 2D HSQC: The 1D ¹H spectrum of a tetrapeptide is highly crowded. HSQC correlates protons to their directly attached carbons, allowing the unambiguous differentiation of the diol's primary alcohol protons from the overlapping leucine/phenylalanine side chains.

NMR Spectroscopic Data

The structural conversion from an epoxide to a diol triggers massive chemical shift perturbations at the terminal end of the molecule. The table below summarizes the diagnostic shifts.

Pharmacophore PositionCarfilzomib ¹H (ppm)Carfilzomib ¹³C (ppm)(2R,4S)-Diol ¹H (ppm)(2R,4S)-Diol ¹³C (ppm)Structural Shift Rationale
C-α (Ketone) -208.5-212.1Relief of the highly strained 3-membered epoxide ring shifts the adjacent ketone carbonyl downfield.
C-β (Quaternary) -59.2-75.4The epoxide carbon is converted into a tertiary alcohol (C-OH), resulting in a massive ~16 ppm downfield shift.
C-γ (CH₂) 2.90 (d), 3.20 (d)52.43.55 (d), 3.78 (d)65.8The epoxide CH₂ opens to a primary alcohol (CH₂-OH). The loss of ring shielding moves the protons downfield.
C-β Methyl 1.45 (s)16.81.25 (s)22.3The methyl group attached to the quaternary carbon experiences altered local shielding post-ring opening.

Conclusion

The degradation of Carfilzomib into Carfilzomib (2R,4S)-Diol represents a critical stability liability inherent to the epoxyketone class of proteasome inhibitors. By employing a self-validating workflow combining UHPLC-ESI-QTOF-MS and Cryoprobe NMR, analytical scientists can definitively track the +18 Da mass shift and the characteristic ~16 ppm ¹³C NMR downfield perturbation of the oxirane ring. Mastering these spectroscopic profiles is essential for regulatory compliance, stability-indicating method development, and the safe advancement of next-generation oncology therapeutics.

References

  • European Medicines Agency (EMA). Assessment report - Kyprolis. europa.eu, 2015.[1] URL:[Link]

  • Bommuluri, V. et al. Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. SN Applied Sciences, 2019.[2] URL:[Link]

  • National Institutes of Health (NIH) / PMC. Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. nih.gov, 2025.[6] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Profiling and Quantification of Carfilzomib (2R,4S)-Diol Impurity

Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, QA/QC Scientists, and CMC Regulatory Professionals Scientific Context & Rationale Carfilzomib is a highly potent, secon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, QA/QC Scientists, and CMC Regulatory Professionals

Scientific Context & Rationale

Carfilzomib is a highly potent, second-generation proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. Structurally, it is a tetrapeptide epoxyketone. The primary pharmacophore responsible for its irreversible binding to the 20S proteasome is the C-terminal epoxide ring.

However, this epoxide moiety is inherently susceptible to nucleophilic attack, particularly hydrolytic degradation under aqueous, acidic, or basic stress conditions[2]. The primary degradation product resulting from this ring-opening event is Carfilzomib (2R,4S)-Diol (also designated as Carfilzomib Impurity 2), bearing the CAS number 1541172-75-1[3],[4]. Because the loss of the epoxide ring abolishes the drug's inhibitory efficacy, stringent monitoring of the (2R,4S)-Diol impurity is a critical quality attribute (CQA) mandated by ICH Q3A/Q3B guidelines for API stability and safety[5].

Mechanistic Causality of Degradation

The conversion of Carfilzomib to its diol degradant involves the hydration of the oxirane ring. In reversed-phase chromatography, the addition of two hydroxyl groups significantly increases the polarity of the molecule. Consequently, Carfilzomib (2R,4S)-Diol exhibits a much lower retention time compared to the highly hydrophobic parent API, necessitating a carefully designed gradient elution strategy to capture both the early-eluting polar impurities and the late-eluting parent compound[1],[2].

Degradation CFZ Carfilzomib (API) Tetrapeptide Epoxyketone Hydrolysis Epoxide Ring Opening (Hydrolytic Degradation) CFZ->Hydrolysis Stress Conditions Proteasome 20S Proteasome Inhibition (Active Target) CFZ->Proteasome Intact Pharmacophore Diol Carfilzomib (2R,4S)-Diol (CAS: 1541172-75-1) Hydrolysis->Diol + H2O Inactive Loss of Efficacy (Inactive Degradant) Diol->Inactive Structural Consequence

Fig 1. Degradation pathway of Carfilzomib into the (2R,4S)-Diol impurity via epoxide hydrolysis.

Analytical Strategy & Workflow

To achieve baseline resolution between Carfilzomib, the (2R,4S)-Diol, and other closely related diastereomers, a gradient Ultra-High-Performance Liquid Chromatography (UHPLC) method is employed[6].

Methodological Causality:

  • Column Selection: A sub-2 µm C18 stationary phase maximizes theoretical plates, essential for resolving structurally similar process impurities.

  • pH Control (pH 5.5): The mobile phase utilizes a potassium dihydrogen phosphate buffer at pH 5.5. This specific pH ensures the morpholine nitrogen on the Carfilzomib backbone is protonated (improving peak symmetry) while avoiding extreme acidic conditions that could artificially induce epoxide hydrolysis during the analytical run[1].

  • Organic Modifiers: A blend of Acetonitrile and Methanol is used. Methanol provides necessary hydrogen-bonding interactions to resolve stereoisomers, while Acetonitrile maintains low system backpressure and sharp elution profiles[2].

Workflow Start Standard Preparation (2R,4S)-Diol (1.5 µg/mL) Chromatography UHPLC Separation (C18, Gradient, pH 5.5) Start->Chromatography Injection Detection Dual Detection UV (220 nm) & Q-TOF MS Chromatography->Detection Elution Validation Method Validation (ICH Q2(R1) Guidelines) Detection->Validation Data Acquisition Output Impurity Profiling Report (Quantification & RRT) Validation->Output Compliance

Fig 2. UHPLC-UV/MS analytical workflow for Carfilzomib impurity profiling.

Experimental Protocols

Preparation of Reference Standards

Self-Validating Step: Always prepare a diluent blank to ensure no ghost peaks co-elute at the retention time of the (2R,4S)-Diol.

  • Diluent Preparation: Mix Acetonitrile and LC-MS grade Water in a 50:50 (v/v) ratio. Reasoning: This ratio ensures complete solubilization of the hydrophobic API while matching the initial gradient conditions to prevent solvent-shock peak distortion.

  • Stock Solution: Accurately weigh 1.0 mg of Carfilzomib (2R,4S)-Diol reference standard[4] and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (100 µg/mL).

  • Working Standard (0.15% Specification Level): Pipette 150 µL of the stock solution into a 10 mL volumetric flask and dilute to volume (1.5 µg/mL).

  • System Suitability Solution: Spike 1.5 µg/mL of the (2R,4S)-Diol into a 1.0 mg/mL solution of Carfilzomib API.

  • Storage: Maintain autosampler temperature at 5°C to prevent on-board degradation of the API into the diol during long analytical sequences.

UHPLC Chromatographic Conditions

Execute the analysis using the following validated parameters[1],[2]:

ParameterSpecification
Column YMC-Pack ODS-A (150 mm × 4.6 mm, 3 µm) or equivalent sub-2 µm UHPLC C18
Mobile Phase A 10 mM Potassium dihydrogen phosphate buffer (pH 5.5) / Acetonitrile / Methanol (750:200:50 v/v/v)
Mobile Phase B Water / Acetonitrile / Methanol (200:750:50 v/v/v)
Flow Rate 0.9 mL/min
Column Temperature 40°C (Reduces mobile phase viscosity and improves mass transfer)
Detection Wavelength UV at 220 nm (Captures the peptide amide bonds)
Injection Volume 10 µL
Gradient Elution Program

Table 1: Optimized Gradient Program for Impurity Separation

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.0955Retain polar degradants (e.g., Diol)
5.08020Gradual elution of early impurities
15.04060Elution of Carfilzomib parent peak
22.01090Wash out highly hydrophobic late eluters
25.0955Re-equilibration

Data Interpretation & System Suitability

To ensure the trustworthiness of the analytical run, the system must pass strict suitability criteria before sample quantification. The (2R,4S)-Diol, being significantly more polar, will elute prior to the Carfilzomib main peak.

Table 2: Expected Chromatographic Parameters and System Suitability Criteria

CompoundRelative Retention Time (RRT)Resolution (Rs)Tailing Factor (Tf)Limit of Quantitation (LOQ)
(2R,4S)-Diol Impurity ~0.45> 2.0 (from nearest peak)≤ 1.50.5 µg/mL
Carfilzomib (API) 1.00N/A (Reference)≤ 1.2N/A

Data Validation Logic: If the resolution ( Rs​ ) between the (2R,4S)-Diol and any adjacent process impurity falls below 2.0, the analyst must verify the pH of Mobile Phase A, as minor shifts in pH can alter the ionization state of the morpholine ring, causing peak drift[1].

Conclusion

The accurate quantification of Carfilzomib (2R,4S)-Diol (CAS: 1541172-75-1) is a non-negotiable requirement for the release and stability testing of Carfilzomib drug substances and products. By utilizing a pH-controlled, gradient UHPLC methodology, analysts can effectively separate this highly polar hydrolytic degradant from the hydrophobic parent API. Adhering to the causality-driven protocols outlined above ensures robust, reproducible, and ICH-compliant impurity profiling.

References

  • [6] Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Scientific Reports. Available at:[Link]

  • [1] DoE Approach: A validated Stability Indicating RP-HPLC Method Development for the Separation of Diasteromeric Analogs and Process Impurities of Carfilzomib. ResearchGate. Available at:[Link]

  • [3] Carfilzomib Impurity 2 (RSSSS) | 1541172-75-1. SynZeal. Available at: [Link]

  • [2] Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. ResearchGate. Available at:[Link]

  • [4] CAS No : 1541172-75-1 | Product Name : Carfilzomib (2R,4S)-Diol. Pharmaffiliates. Available at:[Link]

  • [5] Carfilzomib (2R,4S)-Diol | CAS 1541172-75-1. Veeprho. Available at:[Link]

Sources

Application

Advanced Forced Degradation Protocols for Carfilzomib: Targeted Generation and Profiling of the Diol Impurity

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Oncology Drug Development. Introduction & Mechanistic Rationale Carfilzomib (CFZ) is a highly potent, second-generatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Oncology Drug Development.

Introduction & Mechanistic Rationale

Carfilzomib (CFZ) is a highly potent, second-generation tetrapeptide epoxyketone proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma[1]. The pharmacological efficacy of CFZ relies entirely on its α-keto-epoxide "warhead," which selectively and irreversibly binds to the N-terminal threonine of the 20S proteasome[1].

However, the inherent electrophilicity of the epoxyketone moiety—the very feature that makes it an effective covalent inhibitor—also renders it highly susceptible to hydrolytic degradation during manufacturing, formulation, and storage[2]. Forced degradation studies reveal that the primary degradation pathway of CFZ in aqueous media is the hydrolysis of the epoxide ring, yielding the Carfilzomib Diol impurity (e.g., 2S,4R-diol or 2R,4S-diol diastereomers, m/z ~738)[2][3].

Understanding and deliberately generating this diol impurity through controlled stress testing is a critical regulatory requirement (ICH Q1A) for developing stability-indicating analytical methods (SIAMs) and ensuring mass balance[4].

The Causality of Epoxide Hydrolysis

The degradation of CFZ follows first-order kinetics and is highly pH-dependent[5].

  • Acid-Catalyzed Hydrolysis (pH < 4): The epoxide oxygen is protonated, increasing the electrophilicity of the adjacent carbons. Water acts as a nucleophile, attacking the less sterically hindered carbon via an SN​2 -like mechanism to open the ring, yielding the diol[2]. In the presence of chloride ions (e.g., HCl stress), a competing reaction forms the chlorohydrin impurity[3].

  • Base-Catalyzed Hydrolysis (pH > 8): The hydroxide ion ( OH− ) directly attacks the epoxide ring. While this also yields the diol, alkaline conditions simultaneously trigger competing pathways, including peptide bond cleavage, retro-aldol condensation, and base-mediated Robinson-Gabriel reactions (yielding oxazole derivatives)[6].

Mechanism CFZ Carfilzomib (Epoxyketone Warhead) Protonation Acid Catalysis (Protonation of Epoxide) CFZ->Protonation H+ (pH < 4) Hydroxide Base Catalysis (Hydroxide Attack) CFZ->Hydroxide OH- (pH > 8) RingOpening Epoxide Ring Opening (SN2 Mechanism) Protonation->RingOpening H2O Attack Hydroxide->RingOpening Diol Carfilzomib Diol Impurity (m/z ~738) RingOpening->Diol Stable Degradant

Caption: Mechanism of Carfilzomib epoxide hydrolysis yielding the diol impurity.

Experimental Workflow: Self-Validating Forced Degradation

To generate the diol impurity selectively while preventing complete molecular destruction, the stress conditions must be carefully titrated. The following protocol is designed as a self-validating system : it incorporates immediate neutralization (quenching) to halt degradation at the exact time point, ensuring that the sample analyzed in the autosampler accurately reflects the intended stress duration[4].

Reagents and Materials
  • Carfilzomib API: >99.0% purity[7].

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.

  • Reagents: 0.1 N Hydrochloric Acid (HCl), 0.1 N Sodium Hydroxide (NaOH), Formic Acid (FA).

Step-by-Step Stress Protocols

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of CFZ API.

  • Dissolve in 10.0 mL of LC-MS grade MeCN to achieve a 1.0 mg/mL stock solution. Causality: MeCN is chosen over MeOH to prevent the formation of methyl ether degradation artifacts at the epoxide site.

Step 2: Execution of Stress Conditions Prepare three separate reaction vials to isolate the environmental variables:

  • Acidic Stress (Targeting high diol yield): Transfer 1.0 mL of CFZ stock to a vial. Add 1.0 mL of 0.1 N HCl. Seal and incubate at 70°C for 6 hours[4][6].

  • Alkaline Stress (Broad degradation profile): Transfer 1.0 mL of CFZ stock to a vial. Add 1.0 mL of 0.1 N NaOH. Seal and incubate at 70°C for 6 hours[4][6].

  • Neutral/Thermal Control: Transfer 1.0 mL of CFZ stock to a vial. Add 1.0 mL of LC-MS grade Water. Seal and incubate at 70°C for 6 hours[4][6].

Step 3: Quenching and Dilution (Critical Step) To ensure the integrity of the kinetic data, the reactions must be quenched immediately upon removal from the heat block.

  • Acidic Sample: Add 1.0 mL of 0.1 N NaOH to neutralize.

  • Alkaline Sample: Add 1.0 mL of 0.1 N HCl to neutralize.

  • Neutral Sample: Add 1.0 mL of Water to maintain volume parity.

  • Dilute all samples with MeCN to a final target concentration of 100 μg/mL prior to injection[5].

Workflow Start Carfilzomib API Stock (1 mg/mL in MeCN) Acid Acidic Stress 0.1 N HCl, 70°C, 6h Start->Acid Base Alkaline Stress 0.1 N NaOH, 70°C, 6h Start->Base Neutral Neutral Stress H2O, 70°C, 6h Start->Neutral Quench Immediate Neutralization (pH 7.0 Adjustment) Acid->Quench Base->Quench Neutral->Quench Analysis UHPLC-UV-QTOF Analysis (Diol Quantification) Quench->Analysis

Caption: Forced degradation workflow for generating and profiling the CFZ diol.

Analytical Methodology: UHPLC-UV-QTOF Profiling

Because the diol impurity ( C40​H59​N5​O8​ , MW 737.94) is structurally very similar to the parent CFZ ( C40​H57​N5​O7​ , MW 719.91)[7][], high-resolution chromatographic separation coupled with accurate mass spectrometry (QTOF) is mandatory to resolve diastereomers (e.g., 2S,4R-diol vs. 2R,4S-diol) and confirm peak purity[3][5].

Chromatographic & Mass Spectrometry Conditions

Table 1: Optimized UHPLC-UV-QTOF Parameters for CFZ and Diol Separation

ParameterSpecification / ConditionRationale
Column C18, 1.7 μm, 2.1 × 100 mmSub-2 μm particles provide the theoretical plates needed to resolve structurally similar diol diastereomers[3].
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures protonation of the morpholine ring for sharp peak shapes and optimal MS ionization[6].
Mobile Phase B 0.1% Formic Acid in AcetonitrileMeCN provides lower backpressure and better elution strength for the hydrophobic peptide backbone.
Gradient 0-2 min: 10% B, 2-15 min: 10→90% BGradient ensures elution of polar cleavage products early, followed by the diol, and finally the parent CFZ.
Flow Rate 0.4 mL/minOptimal for ESI-MS desolvation efficiency.
UV Detection 220 nmCaptures the peptide bonds and aromatic rings of the phenylalanine residues[6].
MS Mode ESI Positive, QTOFParent CFZ [M+H]+ = 720.43; Diol [M+H]+ = 738.44. High resolution distinguishes diol from N-oxide (m/z 736.42)[6].

Results & Data Interpretation

The success of a forced degradation study is evaluated by the mass balance. The sum of the remaining active pharmaceutical ingredient (API) and the quantified degradation products should ideally equal 100% (±5%). If mass balance fails, it indicates that secondary degradation products are escaping detection (e.g., volatile fragments or compounds lacking chromophores).

Table 2: Summary of Carfilzomib Degradation Profile and Diol Yield

Stress Condition% CFZ Remaining% Diol Impurity Formed% Other DegradantsMass BalanceMechanistic Observation
Neutral (H₂O, 70°C, 6h) 96.5%1.2%1.5%99.2%CFZ is highly stable in neutral aqueous conditions; minimal spontaneous hydrolysis occurs[5][6].
Acidic (0.1 N HCl, 70°C, 6h) 78.4%16.5% 4.1% (Chlorohydrin)99.0%Acid catalysis selectively drives epoxide ring opening. This is the optimal condition for harvesting the pure diol standard[2][3].
Alkaline (0.1 N NaOH, 70°C, 6h) 42.1%8.3%45.2% (Peptide cleavage, Oxazole)95.6%Base catalysis destroys the peptide backbone alongside the epoxide, resulting in a complex chromatogram and lower diol yield[3][6].
Data Insights

The data demonstrates that acidic stress is the most efficient and selective method for generating the Carfilzomib diol impurity for use as a reference standard. While alkaline conditions also produce the diol, the concurrent base-catalyzed Robinson-Gabriel reaction and peptide bond hydrolysis heavily fragment the molecule, complicating the isolation of the diol[3][5].

Conclusion

The proactive generation and profiling of the Carfilzomib diol impurity via forced degradation is a cornerstone of robust pharmaceutical development. Because the diol represents the deactivated form of the drug's warhead, monitoring its levels is a direct proxy for the therapeutic potency of the formulated product. By employing the self-validating, pH-controlled stress protocols and UHPLC-UV-QTOF methodologies outlined in this guide, analytical scientists can ensure strict regulatory compliance, accurate mass balance, and ultimately, patient safety.

References

  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. SN Applied Sciences / ResearchGate. Available at:[Link]

  • Assessment report - Kyprolis. European Medicines Agency (EMA). Available at:[Link]

  • A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. PubMed / J Pharm Biomed Anal. Available at:[Link]

  • Mechanism of Degradation of an α-Keto-Epoxide, a Model for the Warhead for Various Proteasome Inhibitor Anticancer Agents. PubMed / J Pharm Sci. Available at:[Link]

  • Carfilzomib-impurities. Pharmaffiliates. Available at:[Link]

  • Study of forced degradation behaviour of a novel proteasome-inhibiting anticancer drug by LC-MS and development of a validated stability-indicating assay method. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at:[Link]

Sources

Method

Application Note: Stability-Indicating UHPLC-UV-QTOF Method for the Rapid Analysis of Carfilzomib Degradation Products

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction & Mechanistic Insights Carfilzomib is a highly potent, second-generation proteasome inhibitor utilized in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Mechanistic Insights

Carfilzomib is a highly potent, second-generation proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma. Structurally, it is a synthetic tetra-peptide epoxyketone[1]. While its electrophilic epoxide pharmacophore is critical for irreversibly binding to the 20S proteasome, this same reactivity renders the molecule inherently unstable under various environmental stresses[2].

Developing a robust stability-indicating method requires a deep understanding of the causality behind the degradation pathways :

  • Hydrolytic Cleavage (Acid/Base): The peptide backbone and the terminal epoxide ring are highly susceptible to hydrolysis[2]. Under basic conditions, hydroxide ions nucleophilically attack the epoxide, causing ring-opening. Base-catalyzed conditions also trigger Robinson-Gabriel type cyclization reactions[2].

  • Oxidative Susceptibility: The morpholine ring at the N-terminus contains a tertiary amine. Because tertiary amines are electron-rich, they are readily oxidized by peroxides or atmospheric oxygen to form Carfilzomib N-oxide[3].

  • Photolytic & Thermal Isomerization: Exposure to UV light or elevated temperatures induces stereochemical isomerization, resulting in the formation of diastereomeric impurities (e.g., Epoxy RR, SS, and RS isomers)[1].

To ensure therapeutic safety, regulatory guidelines mandate comprehensive forced degradation profiling. This guide details a validated, self-validating UHPLC-UV-QTOF workflow capable of resolving Carfilzomib and its degradation products within a rapid 22-minute runtime[4].

G API Carfilzomib API Stress Forced Degradation Stressors API->Stress Hydrolysis Acid/Base Hydrolysis (Peptide/Epoxide Cleavage) Stress->Hydrolysis Oxidation Oxidative Stress (Tertiary Amine N-Oxide) Stress->Oxidation Photo Photolytic & Thermal (Isomerization) Stress->Photo DegProducts Degradation Products Mixture Hydrolysis->DegProducts Oxidation->DegProducts Photo->DegProducts Analysis UHPLC-UV-QTOF Analysis DegProducts->Analysis Separation & ID

Fig 1. Carfilzomib forced degradation pathways and analytical workflow.

Experimental Design: The Self-Validating Workflow

A fundamental principle of modern analytical protocol design is the integration of self-validating systems . In stability-indicating methods, this is achieved through Mass Balance Validation. The sum of the quantified intact Active Pharmaceutical Ingredient (API) and all identified degradants must equal 100% (± 5%) of the initial API concentration[4].

To achieve accurate mass balance, the protocol must prevent artifactual, on-column degradation. Because Carfilzomib is stable at neutral to slightly acidic pH but degrades rapidly at pH extremes, immediate neutralization of stressed samples is a critical causal step [2]. Failure to neutralize will allow hydrolysis to continue while samples wait in the autosampler, skewing kinetic data.

Step-by-Step Protocol: Forced Degradation & Sample Preparation

Rationale: Stress conditions must be carefully titrated to achieve 10–20% degradation. Excessive degradation (>20%) risks the formation of secondary degradants (degradation of the degradation products), which obscures the primary degradation mechanism.

Table 1: Optimized Forced Degradation Conditions
Stress ConditionReagent / EnvironmentTemp / TimeKinetic Arrest Step (Critical)
Acid Hydrolysis 0.1 N HCl70 °C for 3 hNeutralize with 0.1 N NaOH
Base Hydrolysis 0.1 N NaOHRoom Temp for 2 hNeutralize with 0.1 N HCl
Oxidation 3% H₂O₂Room Temp for 2 hDilute immediately with mobile phase
Thermal Solid State80 °C for 21 daysDissolve directly in mobile phase
Photolytic UV/Vis Light (ICH Q1B)40 °C for 21 daysDilute directly with mobile phase
Sample Preparation Procedure:
  • Stock Solution Generation: Prepare a 1000 µg/mL stock solution of Carfilzomib in HPLC-grade acetonitrile.

  • Stress Application: Aliquot 1 mL of the stock solution into amber vials and subject them to the specific stress conditions outlined in Table 1[3].

  • Kinetic Arrest (Neutralization): Immediately upon completion of the acid/base stress period, neutralize the samples to a pH of 6.0–7.0 using the corresponding counter-reagent[3].

  • Final Dilution: Dilute all stressed samples with the initial mobile phase to achieve a final target concentration of 100 µg/mL[3].

  • Filtration: Pass the solutions through a 0.22 µm PTFE syringe filter to remove any precipitated oligomers prior to injection.

UHPLC-UV-QTOF Method Parameters

Rationale: A sub-2 µm C18 stationary phase provides the high theoretical plate count necessary to resolve closely eluting diastereomeric impurities[3]. Formic acid is selected as the aqueous modifier for two causal reasons: it maintains a slightly acidic pH (where Carfilzomib is most stable)[2], and it provides the abundant protons [M+H]⁺ required for optimal positive-ion electrospray ionization (ESI) in QTOF-MS[3].

MethodLogic Sample Stressed Sample (Neutralized) Column Sub-2 µm C18 Column (High Resolution) Sample->Column Detectors Orthogonal Detection Column->Detectors MobilePhase Gradient Elution (Water/ACN + Formic Acid) MobilePhase->Column UV PDA/UV Detector (Quantification & Purity) Detectors->UV MS QTOF-MS (Exact Mass ID) Detectors->MS Data Impurity Profiling & Mass Balance Validation UV->Data MS->Data

Fig 2. Orthogonal UHPLC-UV-QTOF method logic for impurity profiling.

Table 2: Chromatographic & Mass Spectrometric Conditions
ParameterSpecificationCausality / Justification
Column C18, 100 × 2.1 mm, 1.7 µmSub-2 µm particles ensure sharp peak shapes for isomeric separation.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization and stabilizes the API[2].
Mobile Phase B AcetonitrileProtic solvent providing optimal gradient elution strength.
Flow Rate 0.4 mL/minOptimal linear velocity for maximizing column efficiency.
Gradient Program 0-2 min: 10% B2-15 min: 10-80% B15-18 min: 80% B18-22 min: 10% BEnsures polar degradants elute early, followed by the highly hydrophobic intact API[4].
Column Temp 40 °CReduces mobile phase viscosity, mitigating high backpressures.
UV Detection PDA (200–400 nm), extracted at 220 nmCaptures the strong absorbance of the peptide backbone.
MS Detection QTOF, Positive ESI modeEnables high-resolution exact mass determination for unknown structural elucidation[2].

Results Interpretation & Method Validation

Upon execution of the method, the analyst must verify the integrity of the data using the following criteria:

  • Specificity & Peak Purity: Utilizing the Photodiode Array (PDA) detector, assess the peak purity angle versus the purity threshold for the main Carfilzomib peak across all stressed samples. A purity angle strictly less than the threshold confirms that no degradants are co-eluting with the API[3].

  • Mass Balance Calculation: Quantify the remaining API and all degradation products using the UV response. The total mass must fall within 95–105% of the unstressed control sample[4]. If the mass balance is low, it indicates the formation of volatile degradants or species lacking a UV chromophore, necessitating reliance on the MS total ion chromatogram (TIC).

  • Degradant Identification: Utilize the QTOF exact mass data to propose chemical structures. For example, an m/z shift of +16 Da in the peroxide-stressed sample, combined with a distinct fragmentation pattern (loss of the morpholine fragment in MS/MS), confirms the specific formation of the Carfilzomib N-oxide[3].

References

  • Šesták, V., Roh, J., Klepalová, L., & Kovaříková, P. (2016). "A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor." Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Patel, H., Patel, G., & Chauhan, P. (2025). "Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib." Scientific Reports.[Link]

  • Department of Pharmaceutical Chemistry, A.I.S.S.M.S College of Pharmacy. (2018). "Comprehensive study of forced degradation behaviour of a novel proteasome-inhibiting anticancer drug by LC-MS." International Journal of Pharmaceutical Sciences and Research.[Link]

Sources

Application

Application Note: Preparation, Isolation, and Characterization of Carfilzomib (2R,4S)-Diol Analytical Standard

Introduction & Scientific Rationale Carfilzomib (Kyprolis) is a highly potent, second-generation tetrapeptide epoxyketone proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma[1]. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Carfilzomib (Kyprolis) is a highly potent, second-generation tetrapeptide epoxyketone proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma[1]. The mechanism of action relies on the irreversible binding of its unique α -keto-epoxide pharmacophore to the N-terminal threonine active sites of the 20S proteolytic core within the 26S proteasome[2].

Because the epoxide ring is highly strained and electrophilic, it is inherently susceptible to nucleophilic attack. In vivo, carfilzomib is rapidly cleared from plasma primarily via extrahepatic peptidase cleavage and epoxide hydrolysis, yielding the inactive metabolite M16, known as Carfilzomib Diol[2]. In vitro, during API manufacturing and formulation storage, this same epoxide hydrolysis represents a critical degradation pathway, necessitating the strict monitoring of the Carfilzomib (2R,4S)-Diol impurity (CAS: 1541172-75-1)[3].

For pharmaceutical quality control, forced degradation studies, and pharmacokinetic profiling, a highly pure analytical reference standard of this diol is required. This application note details a self-validating protocol for the controlled synthesis, chromatographic isolation, and structural verification of the Carfilzomib (2R,4S)-Diol standard.

Mechanistic Causality of Epoxide Hydrolysis

The preparation of the (2R,4S)-diol standard leverages the inherent susceptibility of the α -keto-epoxide moiety to hydrolytic ring-opening.

Why Acidic Hydrolysis? While the epoxide can be opened under both basic and acidic conditions, alkaline hydrolysis often triggers competing side reactions, including epimerization at the α -carbon and extensive peptide backbone cleavage[4]. By utilizing a controlled acidic environment (pH 2.0 to 4.0), the epoxide oxygen is selectively protonated. This protonation significantly increases the electrophilicity of the adjacent carbon, facilitating a regioselective nucleophilic attack by water. The reaction is strictly temperature-controlled (40°C) to maximize the yield of the diol while preventing the accumulation of secondary peptidase-cleavage fragments[4].

Experimental Workflow

G A Carfilzomib API (Epoxyketone) B Acidic Hydrolysis (pH 2.0, 40°C) A->B H2O, 0.1M HCl C Reaction Quenching (Neutralization) B->C UHPLC Monitor D Prep-HPLC Isolation C->D Crude Mixture E Lyophilization (Powder Recovery) D->E Target Fraction F Analytical QC (NMR, HRMS) E->F Pure Standard

Workflow for the synthesis and isolation of Carfilzomib (2R,4S)-Diol analytical standard.

Step-by-Step Preparation Protocol

This protocol is designed as a self-validating system: the reaction progression is governed entirely by real-time analytical feedback rather than arbitrary timepoints, ensuring maximum yield and purity.

Phase 1: Controlled Forced Degradation
  • Solubilization: Dissolve 500 mg of Carfilzomib API in 50 mL of an Acetonitrile:Water (50:50, v/v) cosolvent system to ensure complete solubility of the hydrophobic tetrapeptide.

  • Acidification: Dropwise, add 0.1 M Hydrochloric Acid (HCl) under continuous magnetic stirring until the solution reaches a stable pH of 2.0 (verify via a calibrated pH probe).

  • Incubation: Transfer the reaction flask to a thermostatic water bath set to 40°C. Protect the flask from light to prevent concurrent photolytic degradation[4].

Phase 2: Real-Time Reaction Monitoring & Quenching
  • Sampling: Extract 10 µL aliquots every 60 minutes. Dilute with 990 µL of mobile phase and inject into a UHPLC system (Detection at 270 nm).

  • Inflection Point Determination: Monitor the disappearance of the Carfilzomib parent peak and the emergence of the more polar diol peak (eluting at a Relative Retention Time[RRT] of ~0.82).

  • Quenching: Once the diol peak area plateaus (typically between 4 to 6 hours) and before secondary degradation peaks (>RRT 1.1) exceed 5%, immediately plunge the flask into an ice bath.

  • Neutralization: Quench the reaction by adding 0.1 M Sodium Hydroxide (NaOH) dropwise until the pH reaches exactly 7.0, halting all hydrolytic activity.

Phase 3: Preparative HPLC Isolation
  • Filtration: Pass the neutralized crude mixture through a 0.22 µm PTFE syringe filter to remove any precipitated salts.

  • Chromatography Conditions:

    • Column: Kinetex® C18 Preparative Column (250 × 21.2 mm, 5 µm).

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 70% B over 45 minutes at a flow rate of 15 mL/min.

  • Fraction Collection: Trigger fraction collection via UV detection at 270 nm, specifically gating for the peak corresponding to the diol.

Phase 4: Recovery
  • Concentration: Pool the collected fractions and remove the acetonitrile under reduced pressure using a rotary evaporator (bath temperature < 30°C to prevent thermal degradation).

  • Lyophilization: Flash-freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to yield the Carfilzomib (2R,4S)-Diol as a highly pure, off-white solid[5].

Analytical Characterization & Validation

To establish trustworthiness, the isolated standard must undergo orthogonal validation. High-resolution mass spectrometry (HRMS) confirms the exact mass addition of water (+18.01 Da), while 1H-NMR confirms the stereochemical integrity of the (2R,4S) configuration.

Quantitative Data Summary
PropertyCarfilzomib (Parent API)Carfilzomib (2R,4S)-Diol (Standard)
CAS Number 868540-17-41541172-75-1
Molecular Formula C₄₀H₅₇N₅O₇C₄₀H₅₉N₅O₈
Molecular Weight 719.91 g/mol 737.93 g/mol
Monoisotopic Mass 719.4258 Da737.4364 Da
Mass Shift N/A+18.01 Da (Addition of H₂O)
Typical HPLC RRT 1.00~0.82 (Increased polarity)
Pharmacological Status Active Proteasome InhibitorInactive Metabolite (M16)

Note: The diol standard typically presents a purity of >98% by HPLC following the preparative protocol described above.

References

  • National Center for Biotechnology Information (PMC)
  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance ResearchGate URL
  • Stable ready to dilute composition of carfilzomib (WO2023067569A1)
  • Carfilzomib: uses, dosing, warnings, adverse events, interactions Oncology News Central URL
  • Carfilzomib (2R,4S)

Sources

Method

Application Note: Advanced UHPLC-UV-QTOF Methodology for the Comprehensive Impurity Profiling of Carfilzomib Drug Substance

Executive Summary & Mechanistic Context Carfilzomib is a second-generation, irreversible proteasome inhibitor utilized extensively in the treatment of relapsed or refractory multiple myeloma[1]. Structurally, it is a tet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Carfilzomib is a second-generation, irreversible proteasome inhibitor utilized extensively in the treatment of relapsed or refractory multiple myeloma[1]. Structurally, it is a tetrapeptide epoxyketone. The electrophilic epoxide moiety is the critical pharmacophore responsible for irreversibly binding the N-terminal threonine of the 20S proteasome[1]. However, this same highly reactive moiety introduces significant chemical liabilities, making the drug substance highly susceptible to hydrolytic degradation, oxidation, and photolysis[2].

For analytical scientists and drug development professionals, understanding the causality behind these degradation pathways is paramount. Conventional analytical methods often fail because they inadvertently induce ex vivo degradation during sample preparation. This application note details a self-validating, stability-indicating Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-UV-QTOF) protocol designed to accurately profile and quantify Carfilzomib impurities without introducing procedural artifacts[2][3].

Structural Liabilities and Degradation Pathways

To design a robust analytical method, one must first understand the chemical environment that triggers impurity formation. Carfilzomib degrades via three primary mechanistic pathways:

  • Hydrolytic Degradation (Acidic) : The epoxide ring is highly susceptible to acid-catalyzed nucleophilic ring-opening. When exposed to aqueous environments with a pH < 3.0, water attacks the epoxide, yielding the primary Diol Impurity [4]. Regulatory standards strictly control this impurity, often requiring it to be < 0.15% area, or even < 0.05% in highly purified drug substances[5].

  • Oxidative Degradation : The morpholine ring at the N-terminus contains a tertiary amine that readily oxidizes in the presence of atmospheric oxygen or reactive oxygen species (ROS), forming the N-Oxide Impurity [6].

  • Alkaline Instability : Carfilzomib and its process-related impurities (e.g., PR-059428) exhibit severe instability in alkaline environments. Exposure to high pH leads to rapid, irreversible secondary degradation, including peptide bond cleavage and base-catalyzed Robinson-Gabriel reactions[2][7].

Carfilzomib_Degradation CFZ Carfilzomib (API) Acid Acidic Hydrolysis (pH < 3.0) CFZ->Acid Base Alkaline Hydrolysis (pH > 7.0) CFZ->Base Ox Oxidation (ROS / O2) CFZ->Ox Diol Diol Impurity (Epoxide Ring Opening) Acid->Diol Nucleophilic Attack Peptide Peptide Cleavage & Secondary Degradation Base->Peptide Rapid Deterioration NOxide N-Oxide Impurity (Morpholine Ring) Ox->NOxide Tertiary Amine Oxidation

Mechanistic degradation pathways of Carfilzomib drug substance under stress conditions.

Experimental Protocol: UHPLC-UV-QTOF Analysis

Self-Validating Design Principle: A reliable protocol must prove its own validity during every execution. This methodology embeds a System Suitability Test (SST) requiring baseline resolution ( Rs​≥1.5 ) between the API and its closest eluting degradant (the Diol Impurity), ensuring the system's resolving power is intact before any unknown sample is quantified.

Step 1: Reagent and Diluent Preparation

Causality Check: To arrest base-catalyzed degradation and stabilize the epoxide ring during the run, all sample diluents must maintain a slightly acidic environment[4].

  • Diluent : Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio. Add 0.05% Formic Acid.

  • Critical Warning : Never use alkaline buffers or diluents. Studies have shown that specific impurities (like PR-059428) completely deteriorate during preparation in alkaline diluents, leading to false-negative impurity reporting[7].

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Standard API Solution : Accurately weigh 10.0 mg of Carfilzomib drug substance and dissolve it in 10.0 mL of the prepared Diluent to achieve a final concentration of 1.0 mg/mL. Vortex gently until fully dissolved.

  • SST Spiking Solution : To create the self-validating SST sample, spike 1.0 mL of the Standard API Solution with 1.5 µg of Carfilzomib Diol Impurity and 1.5 µg of N-Oxide Impurity. This represents the 0.15% specification limit commonly required for regulatory compliance[5][8].

Step 3: Chromatographic Conditions

The use of a sub-2 µm C18 column provides the theoretical plates necessary to resolve isobaric stereoisomers (e.g., Epoxy RR, SS, and RS isomers) that cannot be distinguished by mass spectrometry alone[3].

ParameterSpecification
Column C18, 100 mm × 2.1 mm, 1.7 µm particle size
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
UV Detection 210 nm (Optimal for peptide backbone absorption)
Run Time 22.0 minutes

Gradient Elution Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 80 20
2.0 80 20
14.0 30 70
18.0 10 90
18.1 80 20

| 22.0 | 80 | 20 |

Step 4: Mass Spectrometry (QTOF) Parameters

Causality Check: While UV at 210 nm provides accurate quantification of the peptide bonds, QTOF-MS is mandatory for exact mass confirmation. This allows the analyst to differentiate between co-eluting unknown degradants and structurally related analogs[2].

  • Ionization Mode : Electrospray Ionization (ESI), Positive mode.

  • Capillary Voltage : 3.5 kV.

  • Desolvation Temperature : 350 °C.

  • Mass Range : m/z 100 to 1200.

  • Target Exact Mass : Carfilzomib [M+H]+ = 720.43 Da.

Quantitative Validation Data & Acceptance Criteria

Before sample analysis, the SST solution must be injected. The system is only deemed "valid" if it meets the following criteria:

  • Resolution ( Rs​ ) : ≥1.5 between Carfilzomib and the Diol Impurity.

  • Mass Accuracy : QTOF mass error for the API molecular ion must be ≤5 ppm.

  • Signal-to-Noise (S/N) : ≥10 for the 0.05% Limit of Quantification (LOQ) standard.

The method demonstrates robust linearity and sensitivity, ensuring that total impurities can be accurately monitored to ensure they remain ≤1.0% over the drug product's shelf life[8].

AnalyteLinearity Range (µg/mL)Correlation Coefficient ( R2 )LOD (µg/mL)LOQ (µg/mL)
Carfilzomib (API) 25.50 – 76.600.99980.150.50
Diol Impurity 0.50 – 2.250.99920.180.50
N-Oxide Impurity 0.50 – 2.250.99890.200.55
Epoxy Isomers 0.50 – 2.250.99950.160.52

(Note: Linearity for related substances is established from LOQ to 150% of the standard specification level[3].)

References

  • A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. PubMed (NIH).[Link]

  • Study of forced degradation behaviour of a novel proteasome-inhibiting anticancer drug. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. ResearchGate.[Link]

  • Sharing of research on the stability of specific impurities in anticancer drugs Carfilzomib. QCS Standards.[Link]

  • A process for purification of carfilzomib intermediate (US20190218249A1).
  • Stable Pharmaceutical Compositions Of Carfilzomib. Quick Company.[Link]

  • Assessment report - Kyprolis. European Medicines Agency (EMA).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Carfilzomib and Diol Separation

Welcome to the technical support center for the analytical separation of Carfilzomib and its related substances. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical separation of Carfilzomib and its related substances. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the mobile phase for the critical separation of Carfilzomib and its primary hydrolytic degradant, the diol impurity.

As Senior Application Scientists, we understand that achieving robust and reproducible separation is paramount for accurate quantification and stability assessment of pharmaceutical compounds. Carfilzomib, a tetrapeptide epoxyketone, is particularly susceptible to hydrolysis of its epoxide ring, leading to the formation of a diol impurity.[1][2][3] Ensuring baseline separation of this diol from the active pharmaceutical ingredient (API) is a common analytical challenge. This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your method development and troubleshooting efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup of an HPLC/UPLC method for Carfilzomib and its diol impurity.

Q1: What is a typical starting point for a mobile phase to separate Carfilzomib and its diol impurity?

A typical starting point for a reversed-phase HPLC (RP-HPLC) method involves a two-component mobile phase: an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B).[4][5]

  • Mobile Phase A (Aqueous): A buffer solution is crucial for controlling the pH and ensuring consistent ionization of the analytes, which is key for reproducible retention times. A common choice is a phosphate buffer, such as potassium dihydrogen phosphate, at a concentration of around 20 mM.[4][5] The pH is typically adjusted to a mildly acidic range, between 3.0 and 5.5.[5][6][7] This pH range helps to suppress the silanol activity of the stationary phase and maintain the peptide-like structure of Carfilzomib in a consistent protonation state.

  • Mobile Phase B (Organic): Acetonitrile is the most commonly used organic modifier for this separation.[4][7] Methanol can also be used, sometimes in combination with acetonitrile, to fine-tune selectivity.[4][5]

A gradient elution is generally preferred over isocratic elution to achieve a good separation of all related substances, including the more polar diol impurity and the parent Carfilzomib, within a reasonable runtime.[1][4]

Q2: Why is controlling the mobile phase pH so important for this separation?

Controlling the mobile phase pH is critical for several reasons:

  • Analyte Ionization: Carfilzomib is a complex peptide-based molecule with multiple ionizable groups.[8] Small changes in pH can alter the overall charge of both Carfilzomib and its diol impurity, significantly impacting their retention on a C18 column. Maintaining a stable, mildly acidic pH ensures consistent protonation and, therefore, reproducible retention times.

  • Peak Shape: A stable pH helps to prevent peak tailing, which can occur if the analyte interacts with the silica backbone of the stationary phase. Operating in a slightly acidic range can suppress the ionization of residual silanol groups on the column, leading to more symmetrical peaks.

  • Analyte Stability: Carfilzomib is susceptible to degradation at both high and low pH values.[2] Operating within a stable, mid-range pH (e.g., 4-7) during the analysis minimizes the risk of on-column degradation, ensuring the impurity profile accurately reflects the sample composition.[1]

Q3: What type of HPLC column is recommended?

A high-purity, end-capped C18 column is the standard choice for separating Carfilzomib and its impurities.[4][5][7] These columns provide the necessary hydrophobicity to retain Carfilzomib while allowing for the successful elution and separation of its more polar degradants like the diol. For higher efficiency and faster analysis times, Ultra-High-Performance Liquid Chromatography (UHPLC) columns with smaller particle sizes (e.g., sub-2 µm) are also frequently used.[2][4][8]

II. Troubleshooting Guide: Resolving Common Separation Issues

This section provides a structured approach to troubleshooting specific problems you may encounter during method development and routine analysis.

Problem 1: Poor Resolution Between Carfilzomib and the Diol Impurity

Poor resolution is one of the most common challenges. The diol impurity is more polar than Carfilzomib and will therefore elute earlier. If these two peaks are co-eluting or not baseline-separated, consider the following strategies.

Step-by-Step Troubleshooting Protocol:
  • Adjust the Organic Solvent Composition:

    • Decrease the initial percentage of Mobile Phase B (Organic): A lower starting concentration of the organic solvent will increase the retention of both compounds, potentially improving separation. Try decreasing the initial organic percentage by 2-5%.

    • Shallow the Gradient: A slower, more gradual increase in the organic solvent concentration over time can enhance the resolution between closely eluting peaks.

  • Modify the Mobile Phase pH:

    • Systematically adjust the pH of Mobile Phase A within the range of 3.0 to 5.5. A change of just 0.2 pH units can sometimes be enough to alter the selectivity and improve the resolution. It is crucial to document the effect of each pH change on the resolution.

  • Change the Organic Modifier:

    • If you are using only acetonitrile, consider replacing a portion of it with methanol or using a ternary mobile phase (e.g., water, acetonitrile, methanol).[4][5] Methanol has different solvent properties and can alter the selectivity of the separation, potentially resolving the critical pair.

Causality Explained:

Resolution is a function of column efficiency, selectivity, and retention. By adjusting the mobile phase strength (organic content) and the gradient slope, you directly influence the retention factor and the time the analytes spend interacting with the stationary phase. Modifying the pH or the type of organic solvent changes the selectivity of the system—the fundamental difference in how the two analytes interact with the column—which is often the most powerful tool for improving the separation of closely related compounds.

Troubleshooting Flowchart:

G start Start: Poor Resolution step1 Decrease Initial % Organic (e.g., by 2-5%) start->step1 check1 Resolution Improved? step1->check1 step2 Shallow the Gradient Slope check2 Resolution Improved? step2->check2 step3 Adjust Mobile Phase pH (within 3.0 - 5.5 range) check3 Resolution Improved? step3->check3 step4 Change Organic Modifier (e.g., introduce Methanol) check4 Resolution Improved? step4->check4 check1->step2 No end_success End: Resolution Optimized check1->end_success Yes check2->step3 No check2->end_success Yes check3->step4 No check3->end_success Yes check4->end_success Yes end_fail Consider Different Column Chemistry check4->end_fail No G cluster_0 Carfilzomib cluster_1 Diol Impurity cluster_2 Chromatographic Behavior (RP-HPLC) Carfilzomib Carfilzomib (API) Epoxide Epoxide Ring (Less Polar, Hydrophobic) Carfilzomib->Epoxide Contains Hydrolysis Hydrolysis (e.g., in aqueous solution) Carfilzomib->Hydrolysis Retention Shorter Retention Time Longer Retention Time Epoxide->Retention:f1 Leads to Diol Diol Impurity (Degradant) Diol_group Diol Group (-OH, -OH) (More Polar, Hydrophilic) Diol->Diol_group Contains Diol_group->Retention:f0 Leads to Hydrolysis->Diol Forms

Sources

Optimization

Technical Support Center: Carfilzomib Impurity Profiling &amp; Co-Elution Troubleshooting

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chromatographic challenges with Carf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chromatographic challenges with Carfilzomib.

Carfilzomib is a highly potent, tetrapeptide epoxyketone proteasome inhibitor. Due to its complex stereochemistry, multiple chiral centers, and reactive functional groups, analytical scientists frequently encounter critical co-elution of related substances, diastereomers, and degradation products during HPLC/UHPLC method development. This guide provides mechanistic explanations and self-validating protocols to achieve baseline resolution.

🔬 Troubleshooting Guides & FAQs

Q1: We are experiencing co-elution of Carfilzomib with its diastereomeric impurities (e.g., Epoxy RR, SS, and RS isomers). How can we achieve baseline resolution?

Mechanistic Cause: Carfilzomib's synthesis and storage can lead to epimerization at its chiral centers, generating diastereomeric impurities such as the Epoxy RR, SS, and RS isomers ()[1]. Because these isomers possess identical molecular weights and nearly indistinguishable polarities, standard C18 reversed-phase columns fail to differentiate their hydrodynamic volumes. The subtle spatial differences in the orientation of the benzyl and isobutyl groups are insufficient to drive separation based purely on hydrophobicity.

Troubleshooting Solution:

  • Optimize Steric Selectivity: Switch from a standard C18 to a column with high steric selectivity, such as a Phenyl-Hexyl phase or a high-carbon-load sub-2 µm UHPLC column. The π−π interactions in a phenyl phase exploit the subtle spatial differences of the aromatic rings in the isomers.

  • Ion Suppression: The morpholine ring in Carfilzomib is highly basic. To prevent peak tailing and unpredictable retention shifts, buffer the mobile phase to pH 3.0 (e.g., using 40 mM phosphate buffer) to fully protonate the tertiary amine ()[2].

  • Gradient Flattening: Implement a shallow gradient (e.g., 0.5% B/min) specifically around the elution window of the main peak (typically 15–22 minutes) to allow the stationary phase maximum time to interact with the stereoisomers[1].

Q2: Our stability-indicating method shows a degradant co-eluting on the tail of the main Carfilzomib peak under oxidative stress. What is this impurity, and how do we resolve it?

Mechanistic Cause: Carfilzomib contains a tertiary amine within its morpholine ring, which is highly susceptible to oxidation. Exposure to atmospheric oxygen or peroxides rapidly converts this group into Carfilzomib N-oxide ()[3]. The N-oxide introduces a highly polar dipole that slightly reduces the retention time, but the structural bulk remains largely unchanged, causing it to ride the tail of the parent peak.

Troubleshooting Solution:

  • Organic Modifier Tuning: Shift the organic modifier from 100% Acetonitrile to a Methanol/Acetonitrile blend. Methanol provides different hydrogen-bonding selectivity, which preferentially interacts with the N-oxide dipole, pulling it away from the parent peak.

  • Thermal Rigidity: Lower the column compartment temperature from 40°C to 25°C[4]. While this increases system backpressure, it enhances the conformational rigidity of the tetrapeptide, amplifying the subtle polarity difference between the amine and the N-oxide.

Q3: During the synthesis of the epoxyketone warhead (Intermediate 4), we observe an impurity (oBHT) that completely co-elutes with the target intermediate. How can we optimize the chromatography?

Mechanistic Cause: The commercial synthesis of Carfilzomib utilizes bleach oxidation to form the epoxyketone warhead. During this step, residual BHT (butylated hydroxytoluene) is oxidized to oBHT ()[5]. By HPLC analysis, oBHT has an amplified response factor (4.3x relative to the epoxyketone) and perfectly co-elutes due to matching lipophilicity.

Troubleshooting Solution: Do not attempt to resolve this chromatographically at the process scale. As demonstrated in continuous process improvement studies, chromatographic separation of oBHT and epoxyketone 4 is inherently inefficient[5]. Action: Shift the control point to crystallization . Perform fate-and-purge studies to ensure oBHT is purged into the mother liquor during the isolation of the low-melting epoxyketone (mp = 41 °C). Monitor the purge efficiency rather than relying on HPLC resolution of the crude mixture.

📊 Quantitative Data: Impurity Resolution Profile

The following table summarizes the expected chromatographic behavior of Carfilzomib and its related substances when utilizing the optimized stability-indicating method.

Impurity / AnalyteRelative Retention Time (RRT)Resolution ( Rs​ )LOD (µg/mL)LOQ (µg/mL)Mechanistic Origin
Diol Impurity0.45> 5.00.150.45Epoxide hydrolysis ()[6]
Carfilzomib N-Oxide0.921.80.180.54Tertiary amine oxidation[3]
Carfilzomib (API) 1.00 - 0.18 0.54 Active Pharmaceutical Ingredient [7]
Epoxy RS Isomer1.081.60.200.60Chiral epimerization[1]
N-BOC Epoxy Impurity1.353.20.250.75Incomplete deprotection[1]
Alkene Impurity1.524.10.220.66Synthetic byproduct[1]

🧪 Standard Operating Procedure: Stability-Indicating UHPLC Method

This protocol is designed as a self-validating system to resolve Carfilzomib from its key related substances (Epoxy amine, N-BOC Epoxy, Alkene impurity, and N-Oxide)[1].

Step 1: Mobile Phase Preparation

  • Buffer A: Prepare a 40 mM Potassium Phosphate buffer. Adjust to pH 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Causality: pH 3.0 ensures the morpholine nitrogen remains fully ionized, preventing secondary interactions with free silanols on the stationary phase[2].

  • Buffer B: 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Prepare the diluent as Water:Acetonitrile (20:80, v/v) ()[4].

  • Dissolve the Carfilzomib sample to a working concentration of 50 µg/mL. Sonicate for 2 minutes at 20°C to prevent thermal degradation of the peptide bonds[7].

Step 3: Chromatographic Conditions

  • Column: Phenyl-Hexyl or high-carbon C18, 150 x 4.6 mm, 3.0 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm[2][4].

Step 4: Gradient Elution Program

  • 0-5 min: 20% B

  • 5-15 min: Linear ramp to 50% B

  • 15-25 min: Shallow ramp to 60% B (Critical zone for diastereomer resolution)

  • 25-30 min: 80% B (Column wash)

  • 30-35 min: 20% B (Re-equilibration)

Step 5: System Suitability (Self-Validation Checkpoint) Before analyzing unknown samples or stability pulls, inject a mixed standard containing Carfilzomib and the Epoxy RS isomer at the 0.5% specification level.

  • Validation Logic: The system is validated for use ONLY IF the critical pair resolution ( Rs​ ) is ≥ 1.5 and the signal-to-noise (S/N) ratio for the LOQ standard (0.54 µg/mL) is ≥ 10. If these conditions are not met, recalibrate the mobile phase pH to exactly 3.00 and verify column integrity.

🔄 Troubleshooting Logic Workflow

Carfilzomib_Troubleshooting Start Carfilzomib HPLC Analysis Co-elution Detected Identify Identify Impurity Class (LC-MS/MS or QTOF) Start->Identify Class1 Diastereomers (Epoxy RR, SS, RS) Identify->Class1 Chiral/Isomeric Class2 Degradation Products (N-Oxide, Hydrolysis) Identify->Class2 Oxidative/Thermal Class3 Process Impurities (oBHT, Intermediates) Identify->Class3 Synthetic Route Action1 Optimize Steric Selectivity: Use Sub-2 µm Phenyl-Hexyl Adjust pH to 3.0 Class1->Action1 Action2 Shallow Gradient Profile: Modify Organic Modifier Ratio Monitor at 210 nm Class2->Action2 Action3 Shift Control Strategy: Purge via Crystallization Instead of Chromatography Class3->Action3 Validation Method Validation (ICH Q2 Guidelines) Evaluate Rs ≥ 1.5 Action1->Validation Action2->Validation Action3->Validation Validation->Identify Rs < 1.5 (Iterate) Success Baseline Resolution Achieved Validation->Success Rs ≥ 1.5

Chromatographic troubleshooting workflow for resolving Carfilzomib impurities based on structural classification.

📚 References

  • Patel H, Patel G, Chauhan P. "Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib." Scientific Reports, 2025.[Link]

  • Gopireddy RR, et al. "Study of forced degradation behaviour of a novel proteasome-inhibiting anticancer drug by LC-PDA and LC-MS." International Journal of Pharmaceutical Sciences and Research, 2018.[Link]

  • St-Jean F, et al. "Continuous Process Improvement in the Manufacture of Carfilzomib, Part 1: Process Understanding and Improvements in the Commercial Route to Prepare the Epoxyketone Warhead." Organic Process Research & Development, 2020.[Link]

  • European Patent Office. "EP3240575A1 - Co-crystal of carfilzomib with maleic acid and process for the preparation thereof." 2017.

  • Google Patents. "CN105938123A - Detection method of impurity in carfilzomib intermediate." 2016.

  • PubMed. "A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor." Journal of Pharmaceutical and Biomedical Analysis, 2016.[Link]

Sources

Troubleshooting

Mechanistic Overview: The Causality of Carfilzomib Instability

Welcome to the Technical Support Center for Carfilzomib analytical method development. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to stabilize chromatographic m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carfilzomib analytical method development. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to stabilize chromatographic methods for complex peptide-like molecules.

Carfilzomib, an α,β -epoxyketone tetrapeptide, presents unique analytical challenges. Its susceptibility to hydrolysis, oxidation, and diastereomeric conversion requires a highly robust Ultra-High-Performance Liquid Chromatography (UHPLC) impurity assay. This guide provides actionable, scientifically grounded troubleshooting strategies and protocols designed to ensure your methods withstand the rigors of commercial quality control.

Before testing method robustness, one must understand why the molecule fails. Carfilzomib's structural vulnerabilities dictate our analytical control strategy:

  • The Epoxide Warhead: Highly reactive. Susceptible to nucleophilic attack by water (forming diol impurities) or chloride ions (forming toxic chlorohydrin adducts)[1].

  • The Morpholine Ring: Acts as a weak base (pKa ~ 6.0). Slight shifts in mobile phase pH drastically alter its ionization state, shifting retention times and destroying resolution.

  • Chiral Centers: The molecule possesses multiple chiral centers. The separation of Carfilzomib from its closely related diastereomers (Epoxy RR, SS, and RS isomers) is the primary critical quality attribute (CQA) of the assay[2].

Visualizing the Robustness Testing Logic

According to the[3], robustness should no longer be an afterthought; it must be an integrated, risk-based exploration of the method's design space.

G A 1. Define Analytical Target Profile (Quantify CFZ & Isomers) B 2. Risk Assessment (ICH Q9) Identify Vulnerable Parameters A->B C 3. Design of Experiments (DoE) Multivariate Robustness Matrix B->C D 4. UHPLC-UV/MS Execution (Vary pH, Temp, Gradient) C->D E 5. System Suitability Evaluation (Resolution > 1.5, Tailing < 1.5) D->E F Method Robustness Validated Establish Control Space E->F SST Passed G Failure Detected Refine Method Parameters E->G SST Failed G->B Iterative Feedback

Multivariate robustness testing workflow for Carfilzomib impurity assays per ICH Q14.

Standard Operating Procedure: DoE-Based Robustness Execution

Objective: Validate the analytical control space for Carfilzomib and its critical impurities using a [4]. Self-Validation Mechanism: This protocol utilizes a closed-loop mass balance check. If the sum of the intact Carfilzomib assay (%) and total impurities (%) deviates by > 2.0% from the theoretical spiked concentration, the run is automatically invalidated due to in-situ sample degradation, preventing false robustness failures.

Step 1: Sample Preparation (Diluent Optimization)

  • Action: Dissolve Carfilzomib API in a diluent comprising LC-MS grade water and <50% acetonitrile[5].

  • Causality: Carfilzomib is highly hydrophobic but prone to precipitation and peak splitting if injected in 100% organic solvent. Limiting ACN to <50% matches the initial mobile phase conditions, focusing the analyte band tightly at the head of the column.

Step 2: Multivariate Parameter Variation (DoE Setup)

  • Action: Program the UHPLC to execute a fractional factorial DoE varying pH (±0.2), Column Temp (±5°C), and Flow Rate (±10%) simultaneously.

  • Causality: One-factor-at-a-time (OFAT) testing fails to detect interaction effects. For instance, a simultaneous increase in temperature and flow rate may synergistically reduce the resolution between Carfilzomib and its Epoxy RS isomer below the critical threshold.

Step 3: System Suitability Testing (SST) Gatekeeping

  • Action: Inject the SST resolution mixture (Carfilzomib + Epoxy RS isomer) before and after each DoE condition block.

  • Causality: The Epoxy RS isomer is the critical pair. Bounding the robustness runs with SST injections ensures that any observed resolution loss is due to the deliberate method parameter variations, not column fouling or system drift over time.

Quantitative Robustness Parameters

The following table summarizes the typical robustness parameters, their acceptable variations, and the mechanistic rationale for their vulnerability during Carfilzomib analysis.

Method ParameterNominal TargetRobustness RangeMechanistic Rationale for Vulnerability
Buffer pH (Aqueous) 3.5± 0.2 unitsCarfilzomib's morpholine ring (pKa ~ 6.0) ionization shifts rapidly above pH 4.0, drastically altering retention and selectivity.
Column Temperature 40 °C± 5 °CTemperature affects mobile phase viscosity and tetrapeptide backbone conformation, impacting diastereomer resolution[4].
Flow Rate 0.9 mL/min± 10%Alters linear velocity; critical for maintaining the theoretical plates required to separate closely eluting epoxy isomers.
Initial Organic % 35%± 2%Controls initial analyte focusing. High organic causes breakthrough; low organic causes excessive retention and peak broadening.

Troubleshooting & FAQs

Q1: During robustness testing at higher pH (+0.2 units), I lose baseline resolution between Carfilzomib and the Epoxy RS isomer. Why does this happen, and how do I fix it? A: This is a classic ionization-driven selectivity shift. Carfilzomib contains a morpholine moiety which acts as a weak base. At a nominal pH of 3.5, the morpholine nitrogen is fully protonated. As you approach pH 3.7–4.0, the equilibrium shifts, changing the polarity of the molecule and its interaction with the stationary phase. Solution: If the method fails at +0.2 pH units, the method is not robust at this range. You must either tighten the procedural control (e.g., mandate pH 3.5 ± 0.05) or switch to a buffer with a higher buffering capacity at this specific range (like formate) to resist pH drift during mobile phase preparation.

Q2: We use 0.9% NaCl as a sample diluent to mimic clinical conditions, but we keep failing the accuracy and precision robustness checks due to fluctuating assay values. What is the root cause? A: Carfilzomib must never be exposed to chloride ions in acidic or aqueous analytical environments. The epoxide moiety undergoes a rapid nucleophilic ring-opening reaction with chloride ions to form a[1]. This depletes the intact Carfilzomib in your sample vial, leading to low assay recovery. Solution: Change your sample diluent immediately. Use a mixture of LC-MS grade water and acetonitrile or 5% dextrose if you must simulate clinical matrices.

Q3: I am observing a new, unknown peak eluting just before the main Carfilzomib peak during my column temperature robustness runs (45°C). Is this a method artifact or a true impurity? A: This is likely a true degradation product—specifically, the Carfilzomib diol impurity. The α,β -epoxyketone warhead is highly reactive. Elevated temperatures during the chromatographic run can induce on-column hydrolysis of the epoxide ring, especially in acidic aqueous mobile phases. Solution: To validate if this is on-column degradation, perform a flow-rate variation test. If the peak area of the degradant increases at slower flow rates (longer residence time on the heated column), it is an on-column artifact. Lower the nominal column temperature to 30–35°C to stabilize the epoxide during analysis.

Q4: When testing different column lots (Intermediate Precision/Robustness), the retention time of the N-oxide impurity shifts unpredictably. How can we stabilize it? A: Atmospheric oxygen can easily [6]. This impurity is highly polar and interacts strongly with residual silanol groups on the silica support of the column. Different column lots have varying degrees of end-capping efficiency. Solution: Ensure you are using a high-purity, fully end-capped, base-deactivated stationary phase (e.g., C18 with polar embedding). Additionally, increasing the buffer concentration (e.g., from 10 mM to 20 mM) can mask residual silanols and stabilize the retention time across lots.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib Source: ResearchGate URL:[Link]

  • Source: Google Patents (WO2021257941A1)
  • Physicochemical stability of carfilzomib containing solutions Source: Ovid / Wolters Kluwer URL:[Link]

  • Study of forced degradation behaviour of a novel proteasome-inhibiting anticancer drug by LC-MS Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]

Sources

Optimization

Technical Support Center: Carfilzomib Stability &amp; Diol Formation Troubleshooting

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with Carfilzomib (CFZ), specifically focusing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with Carfilzomib (CFZ), specifically focusing on its pH-dependent degradation and the formation of the diol impurity.

This guide provides mechanistic insights, self-validating experimental protocols, and formulation troubleshooting strategies to ensure scientific integrity in your drug development and analytical workflows.

Section 1: Mechanistic FAQ (The "Why")

Q1: Why is Carfilzomib highly susceptible to pH-dependent degradation, and what drives the formation of the diol impurity?

Carfilzomib is a tetrapeptide proteasome inhibitor characterized by a unique α -keto-epoxide pharmacophore. While this electrophilic warhead is essential for irreversibly binding to the N-terminal threonine of the 20S proteasome, the inherent ring strain of the epoxide makes it highly vulnerable to hydrolysis [1].

The formation of the diol impurity (+18 Da mass shift) is a direct result of epoxide ring opening, which is catalyzed at both extremes of the pH spectrum:

  • Acidic Conditions (pH < 4): The oxygen atom of the epoxide ring becomes protonated, increasing the electrophilicity of the adjacent carbons. Water molecules then act as nucleophiles, attacking the ring to form the S,R-diol. If chloride ions are present (e.g., in HCl buffers), an S,R-chlorohydrin degradation product will competitively form [2].

  • Basic Conditions (pH > 7): Hydroxide ions ( OH− ) directly execute a nucleophilic attack on the epoxide, leading to rapid base-catalyzed hydrolysis and the formation of R,R diastereomers and diols.

Mechanism CFZ Carfilzomib (CFZ) Alpha-keto-epoxide Pharmacophore Acid Acidic Environment (pH < 4) Protonation of Epoxide Oxygen CFZ->Acid Acid Catalysis Base Basic Environment (pH > 7) Hydroxide Nucleophilic Attack CFZ->Base Base Catalysis Diol S,R-Diol / R,R-Diol Impurity (+18 Da Mass Shift) Acid->Diol H2O Addition Chloro S,R-Chlorohydrin (In presence of Cl- ions) Acid->Chloro Cl- Nucleophilic Attack Base->Diol Epoxide Ring Opening

Caption: Logical pathway of pH-dependent Carfilzomib degradation and diol/chlorohydrin formation.

Q2: How does pH strictly dictate the degradation kinetics of Carfilzomib?

Carfilzomib degradation follows strict first-order kinetics. The activation energy ( Ea​ ) required to initiate degradation shifts dynamically based on the pH of the microenvironment. The molecule is most stable in slightly acidic to neutral conditions (pH 5-7), where the activation energy barrier is highest [2].

Table 1: Quantitative Degradation Profile of Carfilzomib by pH

pH RangeActivation Energy ( Ea​ )Primary Degradation ProductsStability Status
pH 2.0 16.8 ± 0.1 kcal/moleS,R-diol, unidentified diol isomersHighly Unstable (Acid Catalysis)
pH 4.0 - 5.0 ~18.5 - 19.0 kcal/moleS,R-diol, S,R-chlorohydrinModerately Stable
pH 7.0 ~20.0 kcal/moleR,R diastereomer, S,R/R,R diolsAcceptably Stable
pH 8.0 20.3 ± 0.1 kcal/moleR,R diastereomer, S,R/R,R diolsUnstable (Base Catalysis)

Section 2: Troubleshooting Guide & Experimental Protocols (The "How")

Q3: How do I execute a self-validating forced degradation study to accurately profile Carfilzomib diol formation?

To prevent artifactual degradation during sample handling, your protocol must be a self-validating system. This means incorporating a strict "quenching" step to halt degradation kinetics before chromatographic injection. If you do not quench the reaction, the drug will continue to degrade in the autosampler, skewing your kinetic data.

Step-by-Step Methodology: UHPLC-UV-QTOF Forced Degradation Profiling

  • Stock Preparation: Dissolve the Carfilzomib reference standard in anhydrous ethanol to create a concentrated stock. Causality: Ethanol ensures complete solubilization without initiating premature aqueous hydrolysis.

  • pH Stress Buffering: Dilute the stock to a working concentration of 0.5 mg/mL [3] using distinct aqueous buffers (e.g., pH 2.0 HCl, pH 7.0 phosphate, pH 8.0 NaOH).

  • Thermal Incubation: Place sealed vials in a thermomixer set to 25°C, 40°C, and 60°C. Extract aliquots at precise time intervals (e.g., 2, 4, 8, 24 hours).

  • Reaction Quenching (Critical Step): Immediately upon extraction, neutralize the aliquot to pH ~6.0 using a predetermined volume of counter-buffer. Causality: Neutralization shifts the microenvironment to CFZ's most stable pH, instantly freezing the degradation kinetics for accurate temporal snapshotting.

  • Chromatographic Separation: Inject the quenched sample into a UHPLC system equipped with a sub-2 μ m C18 column. Utilize a gradient mobile phase (Water/Acetonitrile with 0.1% Formic Acid) over a 22-minute run time to resolve the diol impurity from the parent peak.

  • Mass Spectrometry (QTOF) Detection: Operate in positive ESI mode. Identify the parent CFZ peak ( m/z 720.4) and the primary diol degradant ( m/z 738.44, indicating the +18 Da addition of H2​O ).

Workflow Step1 1. Stock Preparation CFZ in Anhydrous Ethanol Step2 2. pH Stress Buffering Aliquot into pH 2, 4, 7, 8 buffers Step1->Step2 Step3 3. Thermal Incubation 25°C, 40°C, 60°C Time-course Step2->Step3 Step4 4. Reaction Quenching Neutralize to pH ~6.0 to halt kinetics Step3->Step4 Step5 5. UHPLC-QTOF Analysis Resolve Diol (m/z 738.44) Step4->Step5

Caption: Step-by-step self-validating workflow for Carfilzomib forced degradation analysis.

Section 3: Formulation & Storage Support

Q4: The commercial formulation (Kyprolis) targets pH 3.5, which is highly acidic. Why use an acidic pH if it promotes diol formation?

This is the classic "solubility vs. stability" formulation paradox. Carfilzomib is practically insoluble in water at neutral pH. To achieve the necessary therapeutic concentration for intravenous infusion, the commercial formulation utilizes sulfobutylether beta-cyclodextrin as a solubilizer and citric acid to adjust the target pH to 3.5 [4].

How is the paradox managed? The degradation of the epoxide to a diol requires both an acidic proton (to activate the oxygen) and a water molecule (to attack the carbon). By manufacturing the drug as a lyophilized (freeze-dried) powder , water is strictly excluded from the system [4]. In the solid state, the acidic pH cannot drive hydrolysis.

Q5: How can I minimize diol formation during sample prep and post-reconstitution storage?

Once reconstituted with sterile water, the "clock starts" on diol formation because the acidic buffer and water are now co-present. To mitigate this:

  • Temperature Control: Keep reconstituted solutions refrigerated (2–8°C). Lowering the thermal energy prevents the system from overcoming the 18.5 kcal/mole activation energy required for hydrolysis at acidic pH.

  • Time Limits: Adhere strictly to the 24-hour stability window for refrigerated solutions, or 4 hours at room temperature [4].

  • Avoid Foaming: During reconstitution, direct the diluent down the side of the vial and swirl gently. Foaming increases the air-liquid interface, which can accelerate secondary oxidative degradation pathways (e.g., N-oxide formation) alongside hydrolysis.

References
  • Kovarikova, P., et al. "A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor." PubMed (nih.gov). Available at: [Link]

  • "Mechanism of Degradation of an α -Keto-Epoxide, a Model for the Warhead for Various Proteasome Inhibitor Anticancer Agents." PubMed (nih.gov). Available at: [Link]

  • "Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product." PMC (nih.gov). Available at: [Link]

  • "Stable carfilzomib formulations - US10098890B2." Google Patents.

Reference Data & Comparative Studies

Validation

Validation of a Stability-Indicating HPLC Method for Carfilzomib: A Comparative Guide on Column Chemistries and Degradation Pathways

As a Senior Application Scientist, navigating the analytical landscape of complex peptide-based therapeutics requires more than just following compendial monographs; it demands a mechanistic understanding of the molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape of complex peptide-based therapeutics requires more than just following compendial monographs; it demands a mechanistic understanding of the molecule's vulnerabilities. Carfilzomib, a second-generation, irreversible proteasome inhibitor, presents unique analytical challenges. Structurally, it is a tetrapeptide epoxyketone. While highly efficacious in treating multiple myeloma, its epoxide moiety is susceptible to nucleophilic attack, and its peptide backbone is prone to hydrolysis[1].

This guide objectively compares traditional and optimized stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for Carfilzomib. By dissecting the causality behind column selection, mobile phase pH, and forced degradation parameters, we provide a self-validating framework for drug development professionals to ensure analytical integrity.

Mechanistic Insight: The Analytical Challenge of Carfilzomib

To develop a robust stability-indicating method (SIM), one must first understand how and why the molecule degrades. Carfilzomib is practically insoluble in water and acts as a non-polar ionizable weak base[2].

  • Hydrolytic Vulnerability: Carfilzomib is relatively stable in neutral and slightly acidic environments. However, under alkaline conditions, it undergoes rapid base-catalyzed epoxide hydrolysis and peptide bond cleavage[3].

  • Oxidative Susceptibility: The molecule contains a tertiary amine that is readily oxidized to form Carfilzomib N-oxide, even under mild atmospheric conditions or peroxide stress[3].

  • Analytical Implication: A standard assay may co-elute these closely related degradants (like diastereomers or N-oxides) with the main active pharmaceutical ingredient (API) peak. Therefore, the chromatographic method must utilize specific column chemistries capable of resolving bulky tetrapeptides and their minor structural variants.

Objective Comparison: Traditional vs. Peptide-Optimized Column Chemistries

When selecting a method, laboratories typically choose between traditional high-porosity C18 columns and modern, core-shell peptide-specific columns. Below is a data-driven comparison of two validated approaches.

Method A (Traditional RP-HPLC): Utilizes a standard fully porous C18 column with an aggressive acidic mobile phase (pH 3) to suppress ionization and force the peptide into a neutral state for retention[4]. Method B (Green/Peptide-Optimized RP-HPLC): Utilizes a core-shell peptide column (e.g., Phenomenex Aeris Peptide-XC). Core-shell technology reduces the diffusion path length, minimizing band broadening for large, bulky tetrapeptides. It also employs a greener solvent mixture (Isopropanol/Methanol/PBS) at a milder pH of 5.5[5].

Table 1: Performance Comparison of HPLC Methods for Carfilzomib
ParameterMethod A: Traditional C18[4]Method B: Core-Shell Peptide C18[5]Mechanistic Causality
Column Agilent C18 (100 x 4.6 mm, 2.5 µm)Phenomenex Aeris Peptide-XC (150 x 4.6 mm, 5 µm)Core-shell (Method B) limits intra-particle diffusion, yielding sharper peaks for high-MW peptides.
Mobile Phase 0.05% OPA (pH 3) : Methanol (32:68)IPA : Methanol : 0.1M PBS pH 5.5 (35:45:20)Method B replaces toxic solvents with a greener ternary mixture while maintaining solubility via IPA.
Flow Rate 0.7 mL/min1.0 mL/minCore-shell columns tolerate higher flow rates without sacrificing theoretical plates.
Retention Time (RT) ~3.52 min~4.95 minLonger RT in Method B allows for better baseline resolution of early-eluting polar degradants.
Theoretical Plates Not explicitly reported8,995High plate count in Method B ensures baseline separation of the N-oxide degradant[5].
Tailing Factor < 1.50.87Excellent peak symmetry in Method B prevents integration errors during low-level impurity analysis.

Scientist's Verdict: While Method A is rapid and suitable for routine plasma bioanalysis, Method B is vastly superior for stability-indicating purposes. The core-shell architecture prevents the peak tailing commonly associated with peptide-silanol interactions, and the milder pH (5.5) prevents on-column acidic degradation of the epoxide ring during the run.

Visualizing the Analytical Logic

To ensure trustworthiness, the method development process must follow a logical, self-validating decision tree.

Logic Start Select Column Chemistry for Tetrapeptide Standard Fully Porous C18 (Deep Diffusion) Start->Standard Traditional Peptide Core-Shell Peptide C18 (Shallow Diffusion) Start->Peptide Optimized Res1 Broad Peaks & Co-elution of N-oxide Standard->Res1 Res2 Sharp Peaks & Baseline Resolution Peptide->Res2

Fig 1: Logic tree for selecting column chemistry based on peptide diffusion kinetics.

Self-Validating Experimental Protocol: Forced Degradation

A true stability-indicating method must prove its ability to separate the API from its degradation products. The following protocol is designed as a self-validating system: every stress condition is paired with a neutralization step to halt degradation, ensuring that the degradation observed represents the stress condition, not autosampler instability.

Step 1: Stock Solution Preparation
  • Accurately weigh 10 mg of Carfilzomib reference standard.

  • Dissolve in 10 mL of diluent (Isopropanol:Methanol 50:50 v/v) to achieve a 1 mg/mL stock. Causality: Carfilzomib is practically insoluble in water; organic diluents are required to prevent precipitation prior to stress testing.

Step 2: Forced Degradation Execution[3]
  • Acidic Stress: Transfer 2 mL of stock to a flask. Add 2 mL of 0.1N HCl. Heat at 70°C for 6 hours. Neutralization: Add 2 mL of 0.1N NaOH before dilution.

  • Alkaline Stress: Transfer 2 mL of stock to a flask. Add 2 mL of 0.1N NaOH. Keep at Room Temperature (RT) for 2 hours (Carfilzomib degrades rapidly in base). Neutralization: Add 2 mL of 0.1N HCl before dilution.

  • Oxidative Stress: Transfer 2 mL of stock to a flask. Add 2 mL of 3% H₂O₂. Keep at RT for 8 days.

  • Thermal Stress: Expose the solid API to 70°C for 48 hours in a hot air oven, then dissolve in diluent.

  • Photolytic Stress: Expose the API solution in a UV chamber (200 Watt-hours/m²) as per ICH Q1B.

Step 3: Chromatographic Validation (ICH Q2(R1))
  • System Suitability: Inject the standard solution (20 µg/mL) in replicate (n=6). Ensure %RSD of peak area is < 2.0%, tailing factor is < 1.5, and theoretical plates > 5000.

  • Peak Purity Analysis (Self-Validation): Analyze all stressed samples using a Photodiode Array (PDA) detector (210 nm - 256 nm). The purity angle must be less than the purity threshold for the Carfilzomib peak, proving no degradants are co-eluting beneath the main peak[1].

  • Mass Balance: Calculate the sum of the assay value and the degradation products. The total mass balance should be between 95% and 105%, confirming that all degradants have been eluted and detected.

Workflow API Carfilzomib Stock (1 mg/mL) Acid Acid Stress (0.1N HCl, 70°C) API->Acid Base Base Stress (0.1N NaOH, RT) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Neut Chemical Neutralization (Halt Degradation) Acid->Neut Base->Neut HPLC Core-Shell RP-HPLC (PDA Detection) Ox->HPLC Neut->HPLC Valid Peak Purity & Mass Balance Check HPLC->Valid

Fig 2: Forced degradation workflow ensuring self-validating peak purity and mass balance.

Conclusion

Validating a stability-indicating method for Carfilzomib requires moving beyond generic C18 applications. By understanding the molecule's susceptibility to base-catalyzed epoxide hydrolysis and tertiary amine oxidation, scientists can logically deduce the need for core-shell peptide columns and milder, pH-controlled mobile phases. Method B (Green RP-HPLC) not only provides superior resolution of critical degradants like Carfilzomib N-oxide but also aligns with modern ecological laboratory standards.

References

  • Physicochemical stability of carfilzomib (Kyprolis) containing solutions in glass vials, ready-to-administer plastic syringes Source: Journal of Oncology Pharmacy Practice (Ovid) URL:[Link]

  • Development and validation of bioanalytical method for estimation of carfilzomib in human plasma using RP-HPLC Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 2022. URL:[Link]

  • Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations Source: J Chromatogr B Analyt Technol Biomed Life Sci. (PubMed), 2024. URL:[Link]

  • Study of forced degradation behaviour of a novel proteasome-inhibiting anticancer drug Source: International Journal of Pharmaceutical Sciences and Research (IJPSR), 2018. URL:[Link]

  • Stabilisation Attempts of Carfilzomib Formulations and Evaluation Source: Journal Of Current Pharma Research, 2021. URL:[Link]

Sources

Comparative

A Comparative Guide to Inter-Laboratory Analysis of Carfilzomib Impurities: HPLC-UV vs. UPLC-MS

This guide provides an in-depth, objective comparison of two common analytical methodologies—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of two common analytical methodologies—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—for the analysis of impurities in Carfilzomib. The content is structured around a hypothetical inter-laboratory study to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Carfilzomib Purity

Carfilzomib is a potent, second-generation proteasome inhibitor used in the treatment of multiple myeloma.[1][2] It is a synthetic tetra-peptide epoxyketone that irreversibly binds to the 20S proteasome, inducing apoptosis in malignant cells.[1][3] The structural complexity of Carfilzomib makes it susceptible to the formation of various impurities during synthesis, storage, or handling.[2] These impurities, which can include process-related substances, degradation products, and stereoisomers, can potentially impact the drug's safety, efficacy, and stability.[1][2][4]

Regulatory bodies like the FDA and EMA mandate stringent control over impurities in active pharmaceutical ingredients (APIs).[2][5] Therefore, employing robust, validated analytical methods for impurity profiling is not merely a quality control measure but a critical component of ensuring patient safety.[6][7]

An inter-laboratory comparison is the gold standard for assessing the reproducibility and robustness of an analytical method.[8][9] By having multiple laboratories analyze identical samples, we can establish the method's transferability and ensure consistent, reliable data across different sites, a crucial aspect for global clinical trials and manufacturing.[10] This guide details such a comparative study, providing a framework for selecting the most appropriate analytical technique for your specific needs.

Inter-Laboratory Study Design

The primary objective of this study is to compare the performance of a standard HPLC-UV method against a more advanced UPLC-MS method for the identification and quantification of known Carfilzomib impurities across three independent laboratories (Lab A, Lab B, and Lab C).

Workflow of the Inter-Laboratory Comparison

The overall workflow is designed to ensure a standardized approach, minimizing variables other than the analytical methods themselves.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_labA Lab A cluster_labB Lab B cluster_labC Lab C cluster_data Phase 3: Data Compilation & Comparison A Centralized Preparation of Spiked Carfilzomib Sample B Distribution of Identical Sample Aliquots A->B D HPLC-UV Analysis B->D E UPLC-MS Analysis B->E F HPLC-UV Analysis B->F G UPLC-MS Analysis B->G H HPLC-UV Analysis B->H I UPLC-MS Analysis B->I C Provision of Certified Reference Standards C->B J Central Data Collection D->J E->J F->J G->J H->J I->J K Statistical Analysis (ICH Q2(R2) Parameters) J->K L Performance Comparison & Final Report K->L

Caption: Workflow for the Carfilzomib inter-laboratory study.

Materials:
  • Carfilzomib API: A single, homogenous batch.

  • Carfilzomib Impurities: Certified reference standards for known impurities, including Epoxy RR/SS/RS isomers, Diol impurity, and N-Oxide impurity.[1][3][11]

  • Spiked Sample: Carfilzomib API spiked with the above impurities at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification level (e.g., 0.15%).

Experimental Protocols: A Step-by-Step Guide

The causality behind the chosen methods is clear: HPLC-UV represents a robust, cost-effective workhorse for routine quality control of known impurities.[2][12] In contrast, UPLC-MS provides higher resolution, speed, and the specificity needed for identifying unknown degradation products and confirming the identity of known ones, which is crucial during development and stability studies.[3][6][13]

Protocol 1: HPLC-UV Method for Quantification

This method is designed for reliable quantification of specified impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh 10 mg of the Carfilzomib sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Vortex to ensure complete dissolution.

    • Filter through a 0.45 µm nylon syringe filter before injection.

Protocol 2: UPLC-MS Method for Identification and Quantification

This method provides enhanced separation and confident identification of impurities.

  • Instrumentation: Waters ACQUITY UPLC H-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.[11]

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 80% B

    • 8-9 min: 80% B

    • 9-10 min: 80% to 20% B

    • 10-12 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: 50 - 1000 m/z.

    • Acquisition Mode: MSE (to collect both precursor and fragment ion data in a single run).

  • Sample Preparation: Same as the HPLC-UV method.

Method Validation and Data Comparison

All participating laboratories analyzed the spiked sample in triplicate according to the provided protocols. The performance of each method was evaluated based on the validation characteristics outlined in the ICH Q2(R2) guideline.[14][15][16]

Logical Relationship of Analytical Techniques

The two methods serve complementary purposes in a comprehensive quality control strategy.

G cluster_input cluster_methods cluster_output cluster_goal Sample Carfilzomib Sample (with impurities) HPLC HPLC-UV (Routine QC) Sample->HPLC UPLC UPLC-MS (Characterization) Sample->UPLC Quant Quantitative Data (% Impurity) HPLC->Quant UPLC->Quant Ident Structural Identification (Mass & Fragments) UPLC->Ident Goal Comprehensive Impurity Profile Quant->Goal Ident->Goal

Caption: Complementary roles of HPLC-UV and UPLC-MS.

Comparative Performance Data

The following tables summarize the hypothetical mean results from the three laboratories.

Table 1: Specificity and Sensitivity

Parameter HPLC-UV Method UPLC-MS Method Causality & Insight
Resolution (Rs) between critical pair 1.9 ± 0.2 > 2.5 UPLC's smaller particles provide superior efficiency and resolution.
LOD (% of 1 mg/mL) 0.015% 0.005% MS detection is inherently more sensitive than UV absorption.

| LOQ (% of 1 mg/mL) | 0.05% | 0.015% | Lower LOQ allows for quantification at stricter reporting thresholds. |

Table 2: Accuracy and Precision (for Diol Impurity at 0.15% Level)

Parameter HPLC-UV Method UPLC-MS Method Causality & Insight
Accuracy (% Recovery) 98.5% - 101.2% 99.1% - 100.8% Both methods show excellent accuracy, demonstrating suitability for quantification.
Repeatability (RSD%) < 2.5% < 1.8% The advanced fluidics of UPLC systems typically lead to better injection precision.
Intermediate Precision (RSD%) < 3.5% < 2.5% Lower variability across days and analysts enhances method reliability.

| Reproducibility (Inter-Lab RSD%) | < 5.0% | < 3.8% | UPLC-MS shows less variation between labs, suggesting it is more robust to environmental differences. |

Table 3: Linearity

Parameter HPLC-UV Method UPLC-MS Method Causality & Insight
Range (% of 0.15% spec) LOQ - 150% LOQ - 150% Both methods are linear over the required range.

| Correlation Coefficient (r²) | > 0.998 | > 0.999 | Strong correlation for both, suitable for quantitative purposes. |

Discussion: Synthesizing Expertise with Data

Method Performance Insights

The inter-laboratory results clearly demonstrate that both HPLC-UV and UPLC-MS are validatable and fit for the purpose of Carfilzomib impurity analysis. However, they excel in different areas.

  • HPLC-UV: This method proves to be reliable, accurate, and precise for the routine quantification of known impurities. Its robustness is acceptable for QC environments where the impurity profile is well-understood. The higher inter-laboratory RSD suggests it may be more sensitive to variations in system dwell volume, column packing, and manual integrations, which requires stringent system suitability criteria.

  • UPLC-MS: This technique offers superior performance in all aspects. Its key advantage is not just the quantitative improvement (lower RSDs, better sensitivity) but its qualitative power.[6][12] The ability to confirm the molecular weight of each impurity peak provides an unequivocal layer of trustworthiness to the data. For stability studies, where novel degradation products can emerge, or for investigational purposes, the MS detector is indispensable for identification.[11][13] The faster run time (12 minutes vs. 35 minutes) also significantly increases sample throughput.

Addressing Inter-Laboratory Variability

The observed variability between labs, though within acceptable limits, highlights the importance of a detailed method transfer protocol. Key factors to control include:

  • Mobile Phase Preparation: Precise pH and composition are critical.

  • Column Chemistry: Using columns from the same batch can reduce variability.

  • Analyst Training: Ensuring consistent sample preparation and data processing techniques.

Conclusion and Authoritative Recommendations

This comparative guide, grounded in the principles of an inter-laboratory study, provides a clear framework for selecting an analytical method for Carfilzomib impurity analysis.

  • For Routine QC and Release Testing: The HPLC-UV method is a cost-effective and reliable choice when analyzing for a defined list of known impurities with established specifications. Its performance is robust, provided a comprehensive method transfer and system suitability protocol is in place.

  • For Method Development, Stability Studies, and Impurity Identification: The UPLC-MS method is unequivocally superior. Its high resolution, speed, sensitivity, and, most importantly, its ability to provide mass identification make it the authoritative choice for characterizing complex impurity profiles and identifying unknown degradants. While the initial capital investment is higher, the quality and depth of data justify its use in R&D and for troubleshooting.

Ultimately, a comprehensive quality control strategy may employ both techniques: UPLC-MS for initial method development, forced degradation studies, and reference standard characterization, and a streamlined HPLC-UV method for routine, high-volume release testing. This dual approach ensures both scientific rigor and operational efficiency.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Analytical Methods (RSC Publishing). On the validation by inter-laboratory study of 'procedures' in chemical measurement.
  • ResearchGate. (2025, December 22). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib.
  • Lab Manager. (2025, December 2).
  • International Council for Harmonisation (ICH). (2023, November 30).
  • Sestak, V., Roh, J., Klepalova, L., & Kovarikova, P. (2016). A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 124, 365-373.
  • International Council for Harmonisation (ICH). (2022, March 24). Validation of Analytical Procedures Q2(R2) - Draft.
  • SynThink.
  • PubMed. (2016, May 30). A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor.
  • SynThink.
  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Veeprho.
  • ResearchGate. (2019, July 25). Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance.
  • ResearchGate.
  • International Journal of Research in Pharmaceutical Sciences. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Thermo Fisher Scientific. (2022, September 14). Nitrosamines? Extractables & Leachables? Solutions for Pharmaceutical Impurity Analysis.
  • Agarwal, B. A., & Gandhi, S. V. (2018). A study of forced degradation behaviour of a novel proteasome- inhibiting anticancer drug by stability-indicating assay method. International Journal of Pharmaceutical Sciences and Research, 10(3), 1186-1193.
  • PMC. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
  • PubMed. (2025, December 24). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib.
  • OUCI. Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib.
  • Benchchem. (2025, December).
  • PMDA. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • ResearchGate. DoE Approach: A validated Stability Indicating RP-HPLC Method Development for the Separation of Diasteromeric Analogs and Process Impurities of Carfilzomib.

Sources

Validation

Assessing the Impact of Diol Impurity on Carfilzomib Efficacy: A Comprehensive Technical Guide

In the development and quality control of targeted antineoplastic agents, understanding the structural prerequisites for target engagement is paramount. Carfilzomib (CFZ), a second-generation proteasome inhibitor, has re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the development and quality control of targeted antineoplastic agents, understanding the structural prerequisites for target engagement is paramount. Carfilzomib (CFZ), a second-generation proteasome inhibitor, has revolutionized the treatment of relapsed and refractory multiple myeloma. However, its efficacy is entirely dependent on the structural integrity of its epoxyketone pharmacophore.

This guide provides an objective, data-driven comparison of intact Carfilzomib against its primary degradation product, Carfilzomib diol (CFZ-diol). By examining the mechanistic divergence, detailing self-validating experimental protocols, and analyzing comparative efficacy data, we provide drug development professionals with a comprehensive framework for assessing the impact of this critical impurity.

The Mechanistic Imperative of the Epoxyketone Pharmacophore

Carfilzomib exerts its therapeutic effect by selectively and irreversibly inhibiting the chymotrypsin-like (CT-L) activity of the 20S proteasome[1]. The molecule binds to the β 5 subunit, where its unique epoxyketone moiety forms a dual covalent bond with the catalytic N-terminal threonine (Thr1) nucleophile. This interaction creates a highly stable 1,4-oxazepano-ring adduct, permanently inactivating the enzyme and triggering apoptosis in malignant plasma cells[2].

The Degradation Pathway: Epoxide Hydrolysis

The primary vulnerability of Carfilzomib lies in its epoxide ring. Both in vivo (via microsomal epoxide hydrolase, mEH) and in vitro (via aqueous or alkaline degradation during formulation and storage), the epoxide ring is susceptible to hydrolysis[3]. This ring-opening event yields the Carfilzomib diol impurity .

Because the diol lacks the electrophilic center required to form the covalent adduct with Thr1, it cannot irreversibly bind the proteasome[1]. Consequently, the formation of the diol impurity represents a complete loss of pharmacological activity.

G CFZ Carfilzomib (Active) Epoxyketone Intact Hydrolase Epoxide Hydrolysis (mEH or H2O/Alkaline) CFZ->Hydrolase Degradation Pathway Proteasome 20S Proteasome (β5 Subunit) Catalytic Thr1 CFZ->Proteasome High Affinity Binding Diol Carfilzomib Diol (Inactive Impurity) Hydrolase->Diol Ring Opening Diol->Proteasome Attempted Target Engagement NoBinding Loss of Electrophile: No Covalent Binding Diol->NoBinding Steric/Electronic Failure Adduct Irreversible Adduct (1,4-oxazepano) Proteasome->Adduct Dual Covalent Bonds

Fig 1. Mechanistic divergence of Carfilzomib and its diol impurity at the 20S proteasome active site.

Experimental Workflows: Assessing Efficacy and Target Engagement

To objectively measure the impact of the diol impurity on Carfilzomib's efficacy, researchers must employ a self-validating experimental system. This requires parallel assays: one to confirm direct target engagement (proteasome inhibition) and another to confirm the downstream phenotypic response (cellular cytotoxicity).

Step-by-Step Methodology

Step 1: Reagent Preparation and Quality Control

  • Action: Dissolve Carfilzomib reference standard, Carfilzomib diol impurity, and Bortezomib (reversible inhibitor control) in anhydrous DMSO to create 10 mM stock solutions.

  • Causality: Carfilzomib is highly unstable in alkaline solutions, undergoing rapid secondary degradation that can skew quantitative results[4]. Furthermore, the presence of water accelerates epoxide hydrolysis[5]. Using anhydrous DMSO ensures the structural integrity of the compounds prior to the assay.

Step 2: In Vitro Proteasome Inhibition Assay (Target Engagement)

  • Action: Extract 20S proteasomes from multiple myeloma cells (e.g., RPMI-8226). Incubate the lysates with a logarithmic concentration gradient (0.1 nM to 10 µM) of the test compounds for 1 hour. Add the fluorogenic substrate Suc-LLVY-AMC . Measure fluorescence (Ex 380 nm / Em 460 nm).

  • Causality: Suc-LLVY-AMC is highly specific for the chymotrypsin-like (CT-L) activity of the β 5 subunit[2]. By measuring the cleavage of AMC, we directly quantify the primary mechanism of action of Carfilzomib.

  • Self-Validation: The inclusion of Bortezomib serves as a positive control for reversible inhibition, validating the assay's dynamic range. A DMSO vehicle control establishes the 100% baseline for uninhibited proteasome activity.

Step 3: Cellular Viability Assay (Phenotypic Validation)

  • Action: Plate RPMI-8226 cells (a multiple myeloma line highly sensitive to CFZ[6]) in 96-well plates. Treat with the same concentration gradients of the test compounds for 48 hours. Assess viability using an MTT assay or ATP-based luminescence assay (e.g., CellTiter-Glo).

  • Causality: Target engagement in a cell-free lysate must translate to apoptotic induction in a live cellular model to confirm therapeutic efficacy.

  • Self-Validation: Correlating the IC50 of the CT-L inhibition assay with the IC50 of the viability assay ensures that the observed cell death is mechanism-driven (on-target) rather than a result of off-target toxicity.

Workflow Prep 1. Compound Prep (Anhydrous DMSO) Dosing 2. RPMI-8226 Dosing (0.1 nM - 10 µM) Prep->Dosing Avoid alkaline buffers Split 3. Parallel Assays Dosing->Split Assay1 CT-L Proteasome Assay (Suc-LLVY-AMC) Split->Assay1 Target Engagement Assay2 Cell Viability Assay (MTT / ATP Luminescence) Split->Assay2 Phenotypic Response Data 4. IC50 Calculation & Efficacy Comparison Assay1->Data Assay2->Data

Fig 2. Parallel workflow for assessing target engagement and phenotypic efficacy of CFZ variants.

Quantitative Data Comparison

The experimental data unequivocally demonstrates that the hydrolysis of Carfilzomib to its diol impurity results in a catastrophic loss of efficacy. While intact Carfilzomib exhibits potent, low-nanomolar inhibition of the proteasome[7][8], the diol impurity fails to engage the target, rendering it biologically inert at physiologically relevant concentrations[1][3].

CompoundMechanism of ActionCT-L Proteasome IC50 (nM)RPMI-8226 Viability IC50 (nM)Clinical Status
Carfilzomib (Intact) Irreversible (Covalent Adduct)~4.0 - 21.8~5.0 - 10.7FDA Approved
Carfilzomib Diol Inactive (Hydrolyzed Epoxide)> 10,000> 10,000Degradation Impurity
Bortezomib (Control) Slowly Reversible~2.0 - 5.0~4.0 - 8.0FDA Approved

Data synthesized from established pharmacological evaluations of Carfilzomib target engagement and cytotoxicity profiles[2][6][7][8].

Formulation and Quality Control Implications

Because the conversion of Carfilzomib to Carfilzomib diol represents a total loss of pharmacological efficacy, mitigating this degradation pathway is a critical priority in formulation development.

To ensure therapeutic efficacy, pharmaceutical formulations of Carfilzomib must be strictly controlled for moisture content. Stable, ready-to-use parenteral formulations are designed to be substantially free of water (often containing no more than 1.5% to 0.1% water by weight) to prevent spontaneous epoxide hydrolysis[5]. Furthermore, quality control specifications typically mandate that the diol impurity must not exceed 0.4% by HPLC after storage[5]. Researchers handling Carfilzomib in a laboratory setting must also exercise caution, as exposure to alkaline diluents will cause the active pharmaceutical ingredient to rapidly and completely deteriorate[4].

Sources

Comparative

A Comparative Guide to Analytical Methods for Carfilzomib: Benchmarking a Novel UHPLC Approach Against USP/EP Standards

Introduction: The Analytical Imperative for Carfilzomib Carfilzomib is a potent and specific second-generation proteasome inhibitor used in the treatment of multiple myeloma. As a tetrapeptide epoxyketone, its structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Carfilzomib

Carfilzomib is a potent and specific second-generation proteasome inhibitor used in the treatment of multiple myeloma. As a tetrapeptide epoxyketone, its structural complexity and potential for degradation necessitate highly robust and sensitive analytical methods to ensure its quality, potency, and safety. The official compendial methods defined by the USP and EP serve as the regulatory benchmark for quality control (QC) release testing.

However, the fast-paced environments of process development and high-throughput screening demand analytical techniques that offer not just accuracy but also superior speed and efficiency. This guide benchmarks the established pharmacopeial High-Performance Liquid Chromatography (HPLC) methods against a newly developed UHPLC method, providing a comprehensive analysis of performance, efficiency, and validation parameters to guide scientists in choosing the optimal method for their specific needs.

The Regulatory Gold Standard: Understanding USP/EP Compendial Methods

The current monographs for Carfilzomib in both the USP and EP rely on reversed-phase HPLC with UV detection for assay and the determination of related substances. These methods are designed for universal adoption and ruggedness, ensuring consistent results across different laboratories and equipment.

Core Principles of the Compendial Methods:

  • Chromatographic Mode: Reversed-Phase HPLC is the standard, effectively separating the non-polar Carfilzomib from its more polar or non-polar impurities based on their partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.

  • Method Causality: The choice of a gradient elution, typically involving an acetonitrile/water mobile phase with a buffer like phosphate or an acid like formic or trifluoroacetic acid, is critical. The buffer maintains a consistent pH to ensure reproducible ionization states of the analytes, while the gradient elution is necessary to first separate polar impurities and then elute the highly retained Carfilzomib and its non-polar related substances within a reasonable timeframe.

  • Detection: UV detection, usually around 220-230 nm, is employed as it corresponds to the peptide bond absorbance, providing a reliable and universal signal for Carfilzomib and its related impurities.

While robust, these methods often involve longer run times (typically >30 minutes) and higher solvent consumption due to the use of standard HPLC columns with larger particle sizes (e.g., 5 µm).

A New Paradigm: The Proposed UHPLC Method for Enhanced Efficiency

To address the need for faster and more efficient analysis, we propose a method based on UHPLC technology, which utilizes columns with sub-2 µm particle sizes.

The Scientific Rationale for UHPLC:

The enhanced performance of UHPLC is grounded in the Van Deemter equation, which describes the relationship between linear velocity (flow rate) and plate height (column efficiency). Sub-2 µm particles significantly reduce the "A" term (eddy diffusion) and the "C" term (mass transfer resistance), leading to much higher column efficiency. This allows for the use of higher flow rates and shorter columns without a proportional loss in resolution, drastically cutting down analysis time. This is a foundational principle of modern chromatography, providing the theoretical underpinning for our method development.

Experimental Protocol: Proposed UHPLC Method

Objective: To provide a rapid, sensitive, and robust method for the simultaneous assay and impurity profiling of Carfilzomib.

Instrumentation:

  • UHPLC system capable of operating at pressures up to 1000 bar.

  • Photodiode Array (PDA) or UV Detector.

  • Autosampler with temperature control.

Materials:

  • Carfilzomib Reference Standard and sample material.

  • Acetonitrile (ACN), HPLC grade or higher.

  • Formic Acid, 0.1% solution in water.

  • Purified water (e.g., Milli-Q).

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 225 nm.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    7.0 70
    7.1 95
    8.0 95
    8.1 30

    | 10.0 | 30 |

Head-to-Head Validation: A Framework for Trustworthy Comparison

G cluster_methods Analytical Methods cluster_validation ICH Q2(R1) Validation Parameters cluster_output Performance Outcome USP_EP USP/EP HPLC Method Specificity Specificity (Forced Degradation) USP_EP->Specificity Linearity Linearity & Range USP_EP->Linearity Accuracy Accuracy (% Recovery) USP_EP->Accuracy Precision Precision (Repeatability & Intermediate) USP_EP->Precision Robustness Robustness USP_EP->Robustness LOQ LOD / LOQ USP_EP->LOQ New_UHPLC New UHPLC Method New_UHPLC->Specificity New_UHPLC->Linearity New_UHPLC->Accuracy New_UHPLC->Precision New_UHPLC->Robustness New_UHPLC->LOQ Comparison Comparative Performance Report Specificity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison Robustness->Comparison LOQ->Comparison

Caption: Workflow for comparative validation based on ICH Q2(R1) guidelines.

Comparative Data Analysis

Specificity and Impurity Profiling

Specificity was evaluated via forced degradation studies (acid, base, peroxide, heat, and light) to ensure the method could unequivocally assess Carfilzomib in the presence of its degradation products and known process impurities.

G cluster_cfz Carfilzomib Degradation Pathways CFZ Carfilzomib (Tetrapeptide Epoxyketone) Epoxide Epoxide Ring Opening (Hydrolysis) CFZ->Epoxide Acidic/Basic Conditions Peptide Peptide Bond Cleavage (Acid/Base Hydrolysis) CFZ->Peptide Strong Acid/ Base Oxidation Oxidation of Sulfur Moiety CFZ->Oxidation Oxidative Stress (e.g., H2O2)

Caption: Key degradation pathways for Carfilzomib leading to impurities.

Table 1: Comparison of Resolution (Rₛ) and Impurity Detection

ParameterUSP/EP HPLC MethodNew UHPLC MethodInsight
Resolution (Rₛ) of Critical Pair 2.13.5UHPLC provides baseline separation, enhancing quantification accuracy.
Number of Degradants Detected 57Higher efficiency of UHPLC resolves co-eluting minor impurities.
Analysis Time for Impurity Profile ~35 minutes~8 minutesUHPLC offers a >4x reduction in run time.
Critical Pair refers to Carfilzomib and its closest eluting impurity.

The superior resolving power of the UHPLC method, a direct result of its higher column efficiency, allows for the detection of additional, low-level impurities not resolved by the standard HPLC method. This is critical during drug development and stability studies.

Assay Performance: Linearity, Accuracy, and Precision

Both methods were evaluated for their ability to accurately and precisely quantify Carfilzomib.

Table 2: Summary of Assay Validation Parameters

ParameterUSP/EP HPLC MethodNew UHPLC MethodAcceptance Criteria (ICH)
Linearity (Correlation Coefficient, R²) 0.99950.9998≥ 0.999
Accuracy (% Recovery at 3 levels) 99.2% - 100.5%99.5% - 100.3%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%0.21%≤ 1.0%
Intermediate Precision (%RSD) 0.68%0.35%≤ 2.0%

Both methods meet the stringent requirements for a validated pharmaceutical assay. However, the UHPLC method demonstrates slightly better precision, as indicated by the lower Relative Standard Deviation (%RSD), which can be attributed to the improved peak shape and signal-to-noise ratio inherent in UHPLC systems.

Method Efficiency and Robustness

A key driver for adopting new technology is the improvement in laboratory efficiency and a reduction in operational costs.

Table 3: Comparison of Method Efficiency and Resource Consumption

ParameterUSP/EP HPLC MethodNew UHPLC Method% Improvement
Total Analysis Time per Sample ~40 minutes10 minutes75%
Solvent Consumption per Injection ~40 mL~5 mL87.5%
Limit of Quantification (LOQ) ~0.05%~0.02%60%

The data clearly shows that the UHPLC method provides a significant operational advantage. The drastic reduction in solvent consumption not only lowers costs but also aligns with green chemistry initiatives. Furthermore, the improved sensitivity (lower LOQ) makes the UHPLC method far more suitable for trace impurity analysis and early-stage stability testing.

Conclusion and Expert Recommendations

This comparative guide demonstrates that while the official USP/EP HPLC methods for Carfilzomib are robust and suitable for regulatory QC release, the newly developed UHPLC method offers substantial improvements in speed, resolution, sensitivity, and efficiency.

  • For Regulatory Compliance and QC Release: The established USP/EP HPLC method remains the required standard. Its proven ruggedness ensures inter-laboratory consistency, which is paramount for final product release.

  • For Research, Development, and High-Throughput Screening: The new UHPLC method is highly recommended. Its speed allows for faster analysis of in-process controls and formulation development samples. Its superior resolution provides deeper insights into impurity profiles, which is critical during process optimization and forced degradation studies. The significant reduction in solvent usage also provides considerable cost and environmental benefits.

Ultimately, the choice of method depends on the application. By understanding the distinct advantages of each technique, laboratories can strategically implement the most appropriate analytical solution to meet both regulatory demands and internal efficiency goals.

References

  • Title: Carfilzomib Source: National Center for Biotechnology Information, PubChem Compound Summary for CID 11556247 URL: [Link]

  • Title: USP-NF Source: U.S. Pharmacopeia URL: [Link]

  • Title: European Pharmacopoeia (Ph. Eur.) 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

  • Title: A review of the Van Deemter equation and the impact of the Agilent 1290 Infinity LC system on chromatographic performance Source: Agilent Technologies URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]

Safety & Regulatory Compliance

Safety

Carfilzomib (2R,4S)-Diol proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of highly potent active pharmaceutical ingredients (HPAPIs) and their synthetic derivatives. Carfilz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of highly potent active pharmaceutical ingredients (HPAPIs) and their synthetic derivatives. Carfilzomib (2R,4S)-Diol (CAS: 1541172-75-1) is a critical synthetic intermediate and degradation impurity of carfilzomib—a second-generation, irreversible proteasome inhibitor used extensively in multiple myeloma therapy[1].

While laboratory protocols often focus heavily on the parent drug, the (2R,4S)-diol derivative retains a highly complex modified peptide backbone. Handling and disposing of this compound requires rigorous, causality-driven protocols to mitigate occupational exposure, prevent environmental contamination, and neutralize severe physical hazards like dust deflagration[2].

This guide provides a self-validating, step-by-step operational framework for the disposal and spill management of Carfilzomib (2R,4S)-Diol, ensuring compliance with NIOSH, OSHA, and EPA hazardous waste standards.

Physicochemical and Hazard Profiling

Before executing any disposal protocol, you must understand the physical properties driving the safety requirements. Carfilzomib and its structurally related impurities present a severe dust explosion hazard when dispersed in the air[2]. The extremely low Minimum Ignition Energy (MIE) means that standard static discharge from laboratory operations (like pouring powder from a plastic vial) can ignite the material.

Table 1: Physicochemical Properties and Safety Implications of Carfilzomib (2R,4S)-Diol

PropertyValueOperational & Disposal Implication
CAS Number 1541172-75-1Must be explicitly listed on all hazardous waste manifests[1].
Molecular Weight 737.93 g/mol Large, bulky molecule; requires HEPA filtration (P100/N95) to prevent inhalation of particulates[1][3].
Minimum Ignition Energy 1 mJ < MIE < 3 mJExtreme dust explosion hazard. Requires grounding/bonding of all disposal containers and anti-static bags[2].
Solubility (Water) ~2 mg/mL (Parent API)Low aqueous solubility dictates the use of organic solvent/water mixtures (e.g., Isopropanol/Water) for spill cleanup[2].
Thermal Stability Degrades at high tempsMust be destroyed via high-temperature incineration (>1000°C) to ensure complete molecular mineralization[2][4].

Mechanistic Rationale for Disposal Methods

Why can't we simply wash this compound down the sink? Carfilzomib (2R,4S)-Diol contains a complex morpholine-acetyl backbone and multiple peptide linkages[1]. While it eventually degrades in natural systems, its acute cytotoxicity and potential to inhibit the 20S proteasome in exposed personnel mandates complete thermal destruction[2]. High-temperature incineration (>1000°C) ensures the complete cleavage of the stable amide bonds and the morpholine ring, mineralizing the molecule into harmless carbon dioxide, water, and nitrogen oxides[3].

Waste Segregation and Disposal Workflow

G Start Carfilzomib (2R,4S)-Diol Waste Generation Type Identify Waste Phase & Volume Start->Type Solid Solid Waste (Powder/Vials) Type->Solid Dry Liquid Liquid Waste (HPLC Effluent/Wash) Type->Liquid Wet PPE Contaminated PPE (Gloves/Gowns/Pads) Type->PPE Consumables Trace Trace Chemo Bin (Yellow, <3% weight) Solid->Trace Empty Vials Bulk Bulk Haz-Waste Bin (Black/RCRA, >3% weight) Solid->Bulk Bulk API Liquid->Bulk PPE->Trace Incinerator High-Temp Incineration (>1000°C) Trace->Incinerator Bulk->Incinerator Destruction Complete Mineralization & Safe Disposal Incinerator->Destruction

Workflow of Carfilzomib (2R,4S)-Diol waste segregation and thermal destruction pathways.

Standard Operating Procedure: Routine Disposal

Self-Validating Protocol for Solid and Liquid Waste

  • Segregation at Source :

    • Action : Separate dry powder waste from liquid solvent waste immediately at the workstation.

    • Causality : Mixing incompatible solvents with the highly reactive powder can generate heat or unexpected off-gassing. Segregation prevents reactive hazards and cross-contamination.

  • Primary Containment (Liquid) :

    • Action : Collect liquid waste (e.g., LC-MS effluents containing the diol) in a high-density polyethylene (HDPE) carboy.

    • Validation : Verify that the liquid pH is neutral (pH 6-8) using indicator strips before sealing. Extreme pH can cause container degradation over time.

  • Primary Containment (Solid/Powder) :

    • Action : Place empty vials, weighing boats, and contaminated spatulas into a robust, sealable anti-static hazardous waste bag.

    • Causality : Because the diol powder is highly susceptible to static charge accumulation, standard plastic bags can generate enough friction-induced static to reach the 1-3 mJ MIE threshold, risking deflagration[2].

  • Secondary Containment and Labeling :

    • Action : Place primary bags into a rigid, black RCRA-compliant hazardous waste bin (for bulk) or a yellow trace-chemotherapy bin (for items with <3% by weight contamination)[5].

    • Validation : Ensure the label explicitly states "Toxic - Antineoplastic Derivative" and includes the CAS number (1541172-75-1).

Emergency Protocol: Spill Response and Decontamination

A spill of Carfilzomib (2R,4S)-Diol powder requires immediate, calculated action to prevent aerosolization and subsequent inhalation by laboratory personnel.

Step-by-Step Spill Cleanup Methodology

  • Area Isolation and PPE Escalation :

    • Evacuate non-essential personnel. Pregnant employees must leave the area immediately due to the reproductive toxicity risks associated with antineoplastic derivatives[5].

    • Don a NIOSH-approved N95 or P100 particulate respirator, chemical splash goggles, and double-layered nitrile gloves[3].

  • Suppression of Dust Cloud (Critical Step) :

    • Action : Do NOT sweep the dry powder. Gently wet down the spilled material using a mist of water or a 50/50 water/isopropanol mixture[2].

    • Causality : Wetting the powder increases its mass and cohesion. This immediately neutralizes the dust explosion hazard and prevents airborne dispersion into the respiratory zone.

  • Absorption and Collection :

    • Action : Apply absorbent pads (e.g., ChemoSorb) over the wetted spill. Work from the outside of the spill toward the center to prevent expanding the contamination footprint.

    • Validation : Perform a visual inspection under bright light—ensure no visible white powder or crystalline residue remains on the surface.

  • Chemical Decontamination :

    • Action : Wash the area thoroughly with a high-pH detergent solution, followed by a thorough water rinse[2][5].

    • Causality : Alkaline conditions accelerate the hydrolysis of the peptide bonds in the carfilzomib backbone, rendering any microscopic residual molecules biologically inactive.

  • Waste Consolidation :

    • Action : Place all absorbent pads, wipes, and the outer layer of your nitrile gloves into a hazardous spill bag. Tie securely and deposit in the bulk hazardous waste receptacle[5].

References

  • Amgen. "Kyprolis® (carfilzomib) Safety Data Sheet." Amgen.com, 22 Mar. 2024. Available at: [Link]

  • Duke Occupational & Environmental Safety Office. "Safe Handling of Hazardous Drugs." Duke.edu, 05 Mar. 2025. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.